4-Methyl-1,3-diphenylimidazolidine
Description
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Structure
3D Structure
Properties
CAS No. |
42164-31-8 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-methyl-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
QPLBHSMQQDSTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comprehensive Technical Guide on 4-Methyl-1,3-diphenylimidazolidine: Structure, Synthesis, and Applications
Executive Summary
In the realm of synthetic organic chemistry and drug development, functionalized azaheterocycles serve as foundational building blocks. 4-Methyl-1,3-diphenylimidazolidine (CAS: 42164-31-8) is a specialized, five-membered nitrogen-containing heterocyclic compound. It is primarily utilized as a highly stable precursor for N-heterocyclic carbenes (NHCs) and as a rigid scaffold in medicinal chemistry. This whitepaper deconstructs the chemical structure, physicochemical properties, and the field-proven synthetic methodologies required to isolate and validate this compound with high fidelity.
Chemical Identity and Core Structure
From a structural perspective, 4-Methyl-1,3-diphenylimidazolidine is defined by its saturated imidazolidine core. The presence of two phenyl groups at the N1 and N3 positions significantly modulates the electron density of the ring, reducing the basicity of the nitrogen atoms while providing steric bulk. The methyl group at the C4 position introduces a chiral center, breaking the symmetry of the molecule and offering unique stereochemical handles for downstream asymmetric catalysis.
Quantitative Physicochemical Data
To facilitate rapid reference and comparative analysis, the core quantitative data for 4-Methyl-1,3-diphenylimidazolidine is summarized below, cross-referenced with authoritative chemical databases () [1].
| Property | Value |
| Chemical Name | 4-Methyl-1,3-diphenylimidazolidine |
| CAS Number | 42164-31-8 |
| Molecular Formula | C16H18N2 |
| Molar Mass | 238.33 g/mol |
| Chemical Class | Imidazolidines (Amines) |
| Structural Features | 5-membered saturated N-heterocycle, N,N'-diphenyl substitution, C4-methyl |
Molecular Connectivity
The logical relationship between the atoms in the heterocycle dictates its reactivity. The diagram below maps the core connectivity of the molecule.
Molecular connectivity of 4-Methyl-1,3-diphenylimidazolidine.
Mechanistic Synthesis & Experimental Protocol
The synthesis of 1,3-diphenylimidazolidine derivatives relies on a classic Wanzlick-type aminal condensation () [2]. Specifically, the reaction between N,N'-diphenyl-1,2-propanediamine and formaldehyde yields the target compound.
Causality in Experimental Design
As an application scientist, I emphasize that the choice of solvent and temperature is never arbitrary.
-
Solvent Selection (Methanol): Methanol is uniquely suited for this reaction. It effectively solubilizes both the highly polar aqueous formaldehyde and the moderately hydrophobic diamine precursor at elevated temperatures (60°C). However, as the highly hydrophobic imidazolidine product forms, its solubility in methanol drops drastically. This engineered phase separation drives the equilibrium of the condensation reaction forward according to Le Chatelier's principle, ensuring high yields and minimizing the need for complex chromatographic purification.
-
Temperature Control: Gentle heating is required to overcome the activation energy of the initial iminium ion formation, while subsequent ice-bath cooling maximizes the precipitation of the final product.
Synthetic Workflow
Step-by-step synthetic workflow for 4-Methyl-1,3-diphenylimidazolidine.
Step-by-Step Self-Validating Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Every critical phase includes a verification step so the researcher can confirm success before proceeding.
Step 1: Reagent Preparation
-
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 10.0 mmol of N,N'-diphenyl-1,2-propanediamine.
-
Add 25 mL of absolute methanol. Stir at room temperature until the diamine is fully dissolved.
Step 2: Condensation Reaction
-
Add 12.0 mmol of formaldehyde (using a 37% aqueous solution) dropwise over 5 minutes.
-
Attach a reflux condenser and heat the mixture to 60°C using an oil bath. Maintain stirring for exactly 2 hours.
-
Self-Validation Check: At the 2-hour mark, perform a Thin Layer Chromatography (TLC) check (Hexanes:Ethyl Acetate 8:2). The disappearance of the diamine spot (which stains intensely with ninhydrin) and the appearance of a new, higher-Rf UV-active spot confirms the reaction has reached completion.
Step 3: Isolation via Precipitation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the flask to an ice-water bath (0°C) for 30 minutes. The product will precipitate as a crystalline solid due to its insolubility in cold methanol.
Step 4: Filtration and Washing
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 5 mL portions of ice-cold methanol to remove unreacted formaldehyde and trace impurities.
-
Dry the solid under a high vacuum for 4 hours.
Step 5: Structural Validation (NMR)
-
Self-Validation Check: Dissolve a small sample in CDCl3 for 1H NMR analysis. The definitive proof of ring closure is the presence of the diagnostic AB quartet corresponding to the C2 methylene protons (typically appearing between 4.5 and 5.0 ppm). If this signal is present, the imidazolidine core has been successfully synthesized.
Pharmacological & Industrial Relevance
The utility of 4-Methyl-1,3-diphenylimidazolidine extends far beyond basic organic synthesis. In the pharmaceutical sector, the imidazolidine ring is a privileged scaffold known for its ability to modulate biological targets, particularly in the development of antimicrobial and antihypertensive agents.
Furthermore, in organometallic chemistry, this compound acts as a direct precursor to Wanzlick-type carbenes. Upon oxidation or specific metal-mediated cleavage, the imidazolidine ring yields N-heterocyclic carbenes (NHCs). These NHCs are exceptional sigma-donor ligands, utilized extensively to stabilize Palladium (Pd) and Ruthenium (Ru) catalysts in cross-coupling reactions and olefin metathesis, respectively. The C4-methyl group provides a distinct steric environment that can dictate the regioselectivity of these catalytic processes.
References
-
4-methyl-1,3-diphenyl-imidazolidine — Chemical Substance Information Source: NextSDS URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methyl-1,3-diphenylimidazolidine
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-1,3-diphenylimidazolidine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Imidazolidine derivatives are recognized for their diverse biological and pharmacological applications, serving as foundational scaffolds in numerous therapeutic agents[1]. As such, unambiguous structural confirmation is a critical step following synthesis, for which Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.
This document is structured to guide researchers and drug development professionals through the process of acquiring and interpreting the NMR and IR spectra of 4-Methyl-1,3-diphenylimidazolidine. The protocols and data interpretations are presented from the perspective of a Senior Application Scientist, emphasizing not just the methods themselves, but the underlying scientific principles that dictate experimental choices and ensure data integrity.
Molecular Structure and Synthesis Context
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 4-Methyl-1,3-diphenylimidazolidine consists of a five-membered imidazolidine ring substituted with two phenyl groups on the nitrogen atoms and a methyl group on one of the ring carbons.
Diagram 1: Molecular Structure of 4-Methyl-1,3-diphenylimidazolidine
Caption: Chemical structure of 4-Methyl-1,3-diphenylimidazolidine.
The synthesis of such imidazolidines typically involves the condensation reaction between N,N'-diphenylethylenediamine and an appropriate aldehyde or ketone—in this case, propionaldehyde or its equivalent. A common synthetic route involves the reaction of N,N'-diphenyl-1,2-diaminoethane with propionaldehyde. This context is crucial as it informs the potential presence of starting materials or reaction by-products in the final sample, which could interfere with spectroscopic analysis.
Part 1: ¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships.
Experimental Protocol for ¹H NMR
A self-validating protocol ensures reproducibility and accuracy. The following steps represent a robust methodology for acquiring high-quality ¹H NMR data for 4-Methyl-1,3-diphenylimidazolidine.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often the solvent of choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm, which is easily identifiable.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[3] The use of an internal standard is critical for ensuring the accuracy and comparability of chemical shift values across different experiments and instruments.
-
-
Instrument Setup & Data Acquisition:
-
The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially for the aromatic and aliphatic regions which may contain overlapping multiplets.
-
Standard acquisition parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 4-Methyl-1,3-diphenylimidazolidine will exhibit distinct signals corresponding to the aromatic protons, the imidazolidine ring protons, and the methyl group protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet (m) | Protons on the two phenyl rings are in a complex environment and will likely appear as a series of overlapping multiplets. The exact shifts depend on the rotational dynamics and electronic effects within the molecule.[4] |
| Ring CH₂ (C2-H) | ~4.0 - 4.5 | Singlet (s) or AB quartet | The two protons on C2 are adjacent to two nitrogen atoms, which strongly deshield them. Depending on the ring conformation and inversion rate, they could appear as a singlet (if equivalent) or an AB quartet (if diastereotopic).[5] |
| Ring CH₂ (C5-H) | ~3.5 - 4.0 | Multiplet (m) | These protons are adjacent to a nitrogen atom and a methine group. Their diastereotopic nature and coupling to the C4 proton will result in a complex multiplet. |
| Ring CH (C4-H) | ~3.0 - 3.5 | Multiplet (m) | This methine proton is coupled to the adjacent C5 methylene protons and the methyl group protons, leading to a complex splitting pattern. |
| Methyl (CH₃) | ~1.0 - 1.5 | Doublet (d) | The methyl group is attached to the C4 methine. It will be split into a doublet by the single proton on C4. Its upfield shift is characteristic of aliphatic protons.[3] |
Expert Insight: The conformational flexibility of the imidazolidine ring can significantly influence the ¹H NMR spectrum.[5] At room temperature, rapid ring inversion might average some signals. If diastereotopic protons (e.g., on C2 or C5) are observed, it indicates a slowed or locked conformation on the NMR timescale. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, would be invaluable.
Part 2: ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule and offering insights into the types of carbons present (e.g., C, CH, CH₂, CH₃).
Experimental Protocol for ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR.
-
Instrument Setup & Data Acquisition:
-
The spectrum is typically acquired using a broadband proton-decoupled pulse sequence. This technique collapses all ¹³C-¹H couplings, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
-
Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
To aid in assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. DEPT-135 and DEPT-90 experiments can distinguish between CH₃, CH₂, and CH signals, which is crucial for assigning the aliphatic carbons of the imidazolidine ring.
-
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum will show distinct signals for the phenyl carbons and the carbons of the methyl-substituted imidazolidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Justification |
| Phenyl (ipso-C) | 140 - 150 | None | The quaternary carbons directly attached to the nitrogen atoms are deshielded and show no signal in DEPT experiments. |
| Phenyl (ortho, meta, para-C) | 115 - 130 | Positive (CH) | Aromatic CH carbons typically resonate in this region.[6] Multiple signals are expected due to the different environments of the ortho, meta, and para positions. |
| Ring CH₂ (C2) | 60 - 70 | Negative (CH₂) | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| Ring CH₂ (C5) | 50 - 60 | Negative (CH₂) | This methylene carbon is adjacent to a nitrogen atom and a methine carbon. |
| Ring CH (C4) | 45 - 55 | Positive (CH) | The methine carbon of the imidazolidine ring. |
| Methyl (CH₃) | 15 - 25 | Positive (CH₃) | The methyl carbon appears in the typical upfield aliphatic region.[6] |
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. This is a classic and reliable method for solid samples.
-
Attenuated Total Reflectance (ATR): A more modern and convenient method involves placing a small amount of the solid sample directly onto the ATR crystal. This requires minimal sample preparation.
-
-
Data Acquisition:
-
A background spectrum (of air or the pure KBr pellet) is recorded first.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Spectrum and Interpretation
The IR spectrum of 4-Methyl-1,3-diphenylimidazolidine will be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C-N and C-C bonds.
| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the phenyl rings.[7][8] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Arises from the C-H bonds of the imidazolidine ring and the methyl group.[9] |
| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak | These absorptions, often appearing as a pair of sharp bands, are diagnostic for the presence of an aromatic ring.[10] |
| C-N Stretch | 1300 - 1000 | Medium-Strong | The stretching vibrations of the C-N bonds in the imidazolidine ring fall within the fingerprint region. |
| Aromatic C-H Bend (Out-of-Plane) | 900 - 690 | Strong | The pattern of these strong bands can sometimes provide information about the substitution pattern of the phenyl rings (monosubstituted in this case).[9] |
Diagram 2: General Workflow for Spectroscopic Characterization
Caption: A streamlined workflow for the complete spectroscopic characterization of a synthesized compound.
Conclusion: A Synergistic Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. For 4-Methyl-1,3-diphenylimidazolidine:
-
¹H NMR establishes the proton framework, revealing connectivity through spin-spin coupling.
-
¹³C NMR and DEPT provide a census of the carbon skeleton and identify the types of carbons present.
-
FT-IR confirms the presence of key functional groups (aromatic rings, aliphatic C-H, C-N bonds) and the absence of impurities from starting materials (e.g., a C=O stretch from an unreacted aldehyde).
By combining the information from these techniques, a researcher can confidently confirm the identity and purity of synthesized 4-Methyl-1,3-diphenylimidazolidine, a critical step for any professional in chemical research and drug development. This guide provides the predictive framework and methodological rigor necessary to approach this task with scientific integrity.
References
-
HETEROCYCLES, Vol. 60, No. 1, 2003. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]
-
El-Mekabaty, A., et al. (2016). New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (PDF) New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. Available at: [Link]
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Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry. Available at: [Link]
-
MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
-
Agelaga, V. V., et al. Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal. Available at: [Link]
-
Northern Illinois University. IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]
-
ResearchGate. Fragments of 1 H NMR spectra of.... Available at: [Link]
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Michigan State University. Proton NMR Table. Department of Chemistry. Available at: [Link]
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Royal Society of Chemistry. FT-IR spectral studies. Available at: [Link]
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University of Colorado Boulder. NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
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UCLA. IR Absorption Table. WebSpectra. Available at: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]
-
ResearchGate. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
PMC. (4-Methyl-2-phenylimidazolidine-1,3-diyl)bis(methylene)]diphenol. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Organic Syntheses. bis(1,3-diphenylimidazolidinylidene-2). Available at: [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available at: [Link]
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Tikrit Journal of Pure Science. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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Arkivoc. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]
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NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. Available at: [Link]
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University of California, Santa Cruz. IR Tables. Available at: [Link]
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University of Puget Sound. Table of Characteristic Proton NMR Shifts. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]
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Navigating the Data Gap: A Predictive Ecotoxicological Assessment of 4-Methyl-1,3-diphenylimidazolidine
A Technical Guide for Researchers and Drug Development Professionals
Preamble: Addressing the Unknown
In the landscape of chemical safety and environmental stewardship, the rapid pace of synthesis and innovation often outstrips the comprehensive toxicological evaluation of novel compounds. 4-Methyl-1,3-diphenylimidazolidine stands as a case in point. Despite its potential applications, a thorough review of the scientific literature reveals a significant data gap concerning its ecotoxicology and environmental impact. This guide, therefore, adopts a proactive and predictive stance. In the absence of direct empirical data, we will employ a well-established toxicological principle: the read-across approach. By examining data from structurally analogous compounds, we can build a scientifically grounded, albeit preliminary, assessment of the potential environmental fate and effects of 4-Methyl-1,3-diphenylimidazolidine. This document serves not as a definitive risk assessment, but as a technical roadmap for researchers, highlighting potential areas of concern and outlining the necessary experimental work to fill the existing knowledge void.
The Compound in Focus: Structure and Predicted Physicochemical Properties
4-Methyl-1,3-diphenylimidazolidine is a heterocyclic compound featuring a central imidazolidine ring substituted with a methyl group and two phenyl groups. The precise positioning of these substituents will significantly influence its physicochemical properties and, by extension, its environmental behavior.
Diagram 1: Molecular Structure of 4-Methyl-1,3-diphenylimidazolidine
Caption: Predicted major degradation routes for 4-Methyl-1,3-diphenylimidazolidine.
Environmental Distribution
Based on its predicted properties, if released into the environment, 4-Methyl-1,3-diphenylimidazolidine is expected to:
-
Partition to Soil and Sediment: Due to its low water solubility and high LogP, the compound will likely adsorb to organic matter in soil and sediment, making these compartments its primary environmental sinks. [1]* Exhibit Low Mobility in Soil: Strong adsorption to soil particles will limit its potential to leach into groundwater.
-
Bioaccumulate: The moderate to high LogP value indicates a potential for bioaccumulation in aquatic and terrestrial organisms. This is a key area for future experimental investigation.
Predicted Ecotoxicological Profile
Lacking direct studies, we infer potential ecotoxicity from structurally related compounds and general principles of toxicology. The primary modes of toxic action could be narcosis (a non-specific disruption of cell membranes) or more specific interactions based on the chemical's structure.
Aquatic Ecotoxicity
-
Acute Toxicity: For fish, aquatic invertebrates (like Daphnia), and algae, the compound is likely to be classified as toxic to very toxic. Chemicals with a LogP in the predicted range often exhibit acute toxicity at concentrations in the low mg/L to µg/L range.
-
Chronic Toxicity: Chronic exposure could lead to reproductive and developmental effects in aquatic organisms, even at concentrations below those causing acute lethality.
Terrestrial Ecotoxicity
-
Soil Organisms: Earthworms, soil microorganisms, and other invertebrates may be at risk due to the compound's expected persistence and partitioning to soil. Effects could include reduced reproduction and altered microbial community function.
-
Avian and Mammalian Toxicity: While direct toxicity is unknown, bioaccumulation through the food chain could pose a risk to higher-level organisms. Some imidazole derivatives have been shown to have neurological effects in mammals. [2]For instance, studies on 4-methylimidazole have indicated potential for neurotoxicity and carcinogenicity in rodents. [2][3]
A Proposed Framework for Empirical Investigation
To move from prediction to certainty, a structured experimental program is essential. The following protocols, based on OECD and EPA guidelines, provide a self-validating system for a comprehensive ecotoxicological assessment.
Tier 1: Base Data Set
Objective: To determine fundamental physicochemical properties and acute ecotoxicity.
Experimental Protocols:
-
Physicochemical Properties:
-
Protocol: OECD Guideline 107 (Partition Coefficient), OECD Guideline 105 (Water Solubility), OECD Guideline 104 (Vapor Pressure).
-
Causality: These parameters are foundational for predicting environmental fate and are required for interpreting all subsequent ecotoxicological test results.
-
-
Abiotic Degradation:
-
Protocol: OECD Guideline 111 (Hydrolysis as a Function of pH).
-
Causality: Determines the compound's stability in water and its potential to transform into other substances without biological intervention.
-
-
Biodegradability:
-
Protocol: OECD Guideline 301B (Ready Biodegradability: CO2 Evolution Test).
-
Causality: A screening test to determine if the compound is likely to be rapidly and completely removed from the environment by microorganisms. Failure to pass this test triggers further investigation into inherent biodegradability or persistence.
-
-
Acute Aquatic Toxicity:
-
Protocol:
-
OECD Guideline 203 (Fish, Acute Toxicity Test - 96h).
-
OECD Guideline 202 (Daphnia sp., Acute Immobilization Test - 48h).
-
OECD Guideline 201 (Alga, Growth Inhibition Test - 72h).
-
-
Causality: This base set of tests across three trophic levels (producer, primary consumer, secondary consumer) is the standard for classifying the acute hazard of a chemical to the aquatic environment.
-
Diagram 3: Tier 1 Experimental Workflow
Caption: Workflow for generating the base data set for 4-Methyl-1,3-diphenylimidazolidine.
Tier 2: Advanced Assessment (Triggered by Tier 1 Results)
Objective: To investigate chronic effects, bioaccumulation potential, and soil toxicity if Tier 1 results indicate a potential for environmental concern (e.g., high toxicity, low biodegradability, high LogP).
Experimental Protocols:
-
Chronic Aquatic Toxicity:
-
Protocol: OECD Guideline 210 (Fish, Early-life Stage Toxicity Test), OECD Guideline 211 (Daphnia magna Reproduction Test).
-
Causality: These tests assess sublethal endpoints like growth and reproduction, which are more sensitive indicators of long-term environmental risk than acute lethality.
-
-
Bioaccumulation:
-
Protocol: OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).
-
Causality: Directly measures the Bioconcentration Factor (BCF) to confirm or refute the potential for bioaccumulation predicted by the LogP.
-
-
Soil and Sediment Toxicity:
-
Protocol: OECD Guideline 207 (Earthworm, Acute Toxicity Tests), OECD Guideline 222 (Earthworm Reproduction Test), OECD Guideline 216 (Soil Microorganisms: Nitrogen Transformation Test).
-
Causality: Directly assesses the potential impact on key terrestrial organisms and ecosystem functions, which are predicted to be the primary receiving compartments for this compound.
-
Conclusion and Path Forward
The current state of knowledge regarding the ecotoxicology of 4-Methyl-1,3-diphenylimidazolidine is one of prediction and inference. Based on its chemical structure, we can hypothesize that this compound may be persistent, bioaccumulative, and toxic to aquatic and terrestrial organisms. This guide provides a structured, scientifically defensible framework for moving beyond hypothesis to empirical data. By systematically applying the outlined experimental protocols, researchers and drug development professionals can generate the necessary information to conduct a robust environmental risk assessment. This proactive approach ensures that as new molecules are developed, their potential environmental impacts are understood and managed, safeguarding both innovation and ecological integrity.
References
The following list includes sources that provide context for the methodologies and principles discussed in this guide. No direct studies on 4-Methyl-1,3-diphenylimidazolidine were found.
- Government of Canada. (2021). Risk assessment summary, new substances notification 20281.
- National Center for Biotechnology Information. (n.d.). 4,5-Diphenylimidazolidine. PubChem.
- U.S. Environmental Protection Agency. (2012). Methyloxazolidines Summary Document: Registration Review: Initial Docket March 2012. Regulations.gov.
- ECETOC. (2007). Intelligent Testing Strategies in Ecotoxicology: Mode of Action Approach for Specifically Acting Chemicals. ECETOC TR No.102.
- Agelaga, V. V., & J. D. (n.d.). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal.
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- Haigler, B. E., Nishino, S. F., & Spain, J. C. (n.d.). Biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT. PMC.
- Rivera, A., et al. (n.d.). 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol. PMC.
- U.S. Environmental Protection Agency. (n.d.). Aquatic Toxicity Tests to Characterize the Hazard of Volatile Organic Chemicals in Water: a Toxicity Data Summary -- Parts I and II.
- Roy, W. R. (n.d.). Environmental Impact of Solvents. P2 InfoHouse.
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An In-Depth Technical Guide to the Thermal Stability and Melting Point of 4-Methyl-1,3-diphenylimidazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal properties of 4-Methyl-1,3-diphenylimidazolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of direct experimental data in peer-reviewed literature for this specific molecule, this document establishes a framework for its characterization. It outlines detailed, field-proven methodologies for determining its melting point and thermal stability, drawing upon established analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide synthesizes data from structurally analogous N,N'-diaryl imidazolidine derivatives to predict the thermal behavior, decomposition profile, and potential degradation pathways of the title compound. This approach provides researchers with a robust set of expectations and a practical guide for empirical validation.
Introduction and Physicochemical Context
Imidazolidine derivatives form a core scaffold in numerous biologically active molecules and serve as valuable intermediates in organic synthesis. Their thermal stability is a critical parameter, influencing everything from reaction conditions and purification methods to storage, formulation, and shelf-life in pharmaceutical applications. 4-Methyl-1,3-diphenylimidazolidine, with its specific substitution pattern—two phenyl groups on the nitrogen atoms and a methyl group on the carbon backbone—presents a unique combination of steric and electronic features that dictate its physical and chemical properties.
Understanding the melting point is fundamental for purity assessment and for designing crystallization processes. The thermal stability, defined by the onset of decomposition, is crucial for ensuring the compound's integrity during thermal stress, such as in heated reactions or during analytical procedures like gas chromatography. This guide will therefore address both the theoretical and practical aspects of characterizing these key thermal parameters.
Melting Point Analysis: Estimation and Experimental Protocol
An experimentally determined melting point for 4-Methyl-1,3-diphenylimidazolidine has not been reported in publicly available literature. However, an estimation can be made by examining the melting points of its precursors and structurally related compounds.
Estimation Based on Analogous Structures
The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn affected by molecular symmetry, intermolecular forces, and molecular weight. The direct precursor, N,N'-Diphenylethylenediamine, has a reported melting point in the range of 63-68 °C.[1] Another related precursor, (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine, melts at 83-85 °C.[2][3] Cyclization to form the imidazolidine ring and the addition of a methyl group would alter the molecular symmetry and packing efficiency. It is reasonable to hypothesize that 4-Methyl-1,3-diphenylimidazolidine is a low- to medium-melting solid, with a melting point likely in the range of 70-120 °C.
| Compound Name | Structure | Reported Melting Point (°C) |
| N,N'-Diphenylethylenediamine | Precursor | 63 - 68[1] |
| (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine | Precursor Analog | 83 - 85[2][3] |
| 4-Methyl-1,3-diphenylimidazolidine | Target Compound | Not Reported (Estimated: 70-120) |
| 1,3-Dimethyl-2-imidazolidinone | Related Heterocycle | 8.2[4] |
Table 1: Melting Points of Precursors and Related Compounds.
Experimental Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the preferred method for determining the melting point as it provides a highly accurate and reproducible value, along with additional information on purity and other thermal transitions.[5]
Objective: To determine the precise melting temperature (Tm) and enthalpy of fusion (ΔHfus) of 4-Methyl-1,3-diphenylimidazolidine.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, crystalline sample into a standard aluminum DSC pan. Crimp the pan with a pierced lid to allow for the escape of any potential volatiles without pressurizing the system.[6]
-
Instrument Setup:
-
Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC, Mettler-Toledo DSC).
-
Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature at least 30-40 °C above the estimated melting point (e.g., 160 °C) at a controlled heating rate of 10 °C/min.[7]
-
Cool the sample back to 25 °C.
-
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The peak temperature can also be reported.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. A sharp, single melting endotherm is indicative of a pure compound.
-
Thermal Stability and Decomposition Analysis
The thermal stability of imidazolidine derivatives can vary significantly based on their substitution. Generally, N,N'-diaryl systems exhibit good thermal stability. Studies on related imidazoline compounds show they are often stable up to temperatures of 200-208 °C under an inert atmosphere.[7] Decomposition is typically a multi-step process involving the cleavage of bonds within the heterocyclic ring and the release of various gaseous byproducts.
Expected Thermal Behavior
For 4-Methyl-1,3-diphenylimidazolidine, thermal degradation is expected to initiate at temperatures above 200 °C. The decomposition process in an inert atmosphere is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-N bonds of the imidazolidine ring are probable initial cleavage sites.
Experimental Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the composition of the material.[5]
Objective: To determine the onset temperature of decomposition (Tonset) and characterize the mass loss profile of 4-Methyl-1,3-diphenylimidazolidine.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA, Mettler-Toledo TGA/DSC).
-
Atmosphere: High-purity nitrogen at a flow rate of 60 mL/min to prevent oxidative degradation.[6]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This range is typically sufficient to observe the full decomposition of organic molecules.[6]
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition (Tonset) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the TGA curve.
-
The temperatures corresponding to 5% (T5%) and 10% (T10%) mass loss are also important metrics for thermal stability.[8]
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates for each step.
-
Hypothesized Decomposition Pathway
The thermal decomposition of 1,3-diaryl imidazolidines likely proceeds through ring-opening and fragmentation. The initial step is proposed to be the homolytic cleavage of a C-N bond within the imidazolidine ring, which is often the most thermally labile bond in such systems. This generates a diradical intermediate that can undergo further fragmentation.
A plausible decomposition pathway could involve:
-
Initiation: Homolytic cleavage of the N1-C5 or N3-C4 bond, forming a stabilized diradical.
-
Fragmentation: Scission of the C4-C5 bond, leading to the formation of styrene (from the methyl-ethylene bridge) and a di-anilino-methane type radical.
-
Rearrangement & Elimination: Subsequent reactions could lead to the formation of stable volatile products like aniline, N-methylaniline, and various hydrocarbon fragments. The evolution of aromatic amines is a common feature in the decomposition of related nitrogen-containing heterocycles.
Conclusion and Best Practices
While direct experimental data for 4-Methyl-1,3-diphenylimidazolidine is currently unavailable, a robust analytical framework can be established based on the behavior of analogous compounds. Researchers and drug development professionals should expect this compound to be a crystalline solid with a melting point in the range of 70-120 °C and to exhibit thermal stability up to approximately 200 °C under an inert atmosphere.
For definitive characterization, the experimental protocols for DSC and TGA outlined in this guide provide a self-validating system for determining the precise melting point and decomposition profile. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for the successful development and application of this compound. Coupling TGA with mass spectrometry (TGA-MS) is recommended for future studies to definitively identify the gaseous species evolved during decomposition, thereby confirming the proposed fragmentation pathway.
References
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Cheméo. (n.d.). Ethanediamide, N,N'-diphenyl-. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1,3-diphenyl-2,4,5-imidazolidinetrione. Retrieved from [Link]
- Costes, L., Laoutid, F., Brohez, S., & Dubois, P. (2019). Thermal analysis (DSC, TGA) of textile flame retardants with lower environmental impact.
- Konnert, L. A., et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Semantic Scholar.
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AUTEX. (2019, June 15). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]
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Scion Research. (n.d.). Thermal analysis of materials. Retrieved from [Link]
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AppliChem. (n.d.). 1,3-diphenylimidazolidine-2,4-dione. Retrieved from [Link]
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Chemsrc. (2025, September 18). 1,3-Di-p-toluyl-imidazolidin-2,4,5-trion. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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Mitsui Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]
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Gawaad, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5034. [Link]
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Aquatic Toxicity Profile of 4-Methyl-1,3-diphenylimidazolidine: A Predictive and Empirical Evaluation Framework
Executive Summary
4-Methyl-1,3-diphenylimidazolidine (CAS: 42164-31-8) is a complex organic intermediate characterized by a central five-membered imidazolidine ring flanked by two highly lipophilic phenyl groups [1]. While direct empirical ecotoxicity data on this specific chemical is currently sparse in public databases, its structural homology to both neonicotinoid pesticides (which contain imidazolidine rings) and diphenyl ethers provides a robust foundation for predicting its aquatic toxicity profile [2].
This technical guide establishes a predictive toxicological framework based on Structural Activity Relationships (SAR) and outlines self-validating experimental methodologies for assessing the ecological risk of 4-Methyl-1,3-diphenylimidazolidine in aquatic environments.
Structural Activity Relationship (SAR) & Mechanistic Rationale
The toxicity of 4-Methyl-1,3-diphenylimidazolidine is driven by a dual-action mechanism dictated by its distinct functional moieties:
-
The Diphenyl Moieties (Lipophilicity & Oxidative Stress): Diphenyl compounds exhibit high n-octanol-water partition coefficients (logKow), driving rapid bioaccumulation in aquatic organisms like Daphnia magna[3]. Once absorbed, these structures induce severe oxidative damage, shifting the balance of oxidized and reduced glutathione (GSSG/GSH) and increasing lipid peroxidation, measurable via malondialdehyde (MDA) levels [4].
-
The Imidazolidine Ring (Neuromodulation): The imidazolidine ring is the core pharmacophore of several aquatic toxicants and insecticides. In aquatic invertebrates, this moiety acts as a modulator of nicotinic acetylcholine receptors (nAChRs) [4]. Sub-lethal exposure leads to locomotion immobilization, reduced heart rate, and decreased gill ventilation [4].
Mechanistic pathway of 4-Methyl-1,3-diphenylimidazolidine aquatic toxicity.
Predictive Toxicology & Quantitative Data
Using read-across methodology from structurally analogous compounds (diphenyl ethers and imidazolidine-derivatives), we can establish baseline toxicity thresholds to guide empirical Dose-Range Finding (DRF) studies.
Table 1: Proxy-Derived Toxicity Thresholds for 4-Methyl-1,3-diphenylimidazolidine
| Endpoint | Proxy Compound Class | Target Organism | Predicted Value | Primary Mechanism |
| 48h LC50 | Diphenyl Ethers | Daphnia magna | < 1.0 mg/L | Oxidative Stress / Narcosis |
| 96h LC50 | Imidazolidine analogs | Danio rerio (Fish) | 19 - 21 mg/L | nAChR binding |
| 72h EC50 | Diphenyl Ethers | Scenedesmus obliquus | ~ 0.55 mg/L | Photosynthetic inhibition |
Experimental Methodologies for Aquatic Profiling
To empirically validate the predicted toxicity profile, a self-validating experimental system is required. The following protocols are designed to assess both acute lethality and sub-lethal mechanistic endpoints.
Step-by-step experimental workflow for aquatic toxicity evaluation.
Protocol 1: Acute Immobilization Assay in Daphnia magna (OECD 202)
Objective: Determine the 48-hour EC50 for immobilization to quantify acute ecological hazard.
Step-by-Step Methodology:
-
Media Preparation: Prepare standard M4 medium. Due to the high predicted lipophilicity of the diphenyl moieties, dissolve 4-Methyl-1,3-diphenylimidazolidine in a minimal volume of solvent (e.g., DMSO < 0.1% v/v). Perform serial dilutions to achieve test concentrations (0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
Exposure: Introduce 5 neonates (< 24 hours old) into glass test vessels containing 50 mL of test solution. Run 4 replicates per concentration.
-
Validation Controls: Run a negative control (M4 medium only), a solvent control (0.1% DMSO), and a positive reference toxicant (e.g., potassium dichromate).
-
Observation: Record immobilization at 24h and 48h. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
Causality & Rationale: Daphnia magna is selected due to its extreme sensitivity to diphenyl-containing compounds [3]. The inclusion of a solvent control is a critical self-validating step; it isolates the toxicity of the test compound from the vehicle, ensuring the observed immobilization is a direct result of the imidazolidine-induced nAChR modulation or diphenyl-induced narcosis rather than solvent stress.
Protocol 2: Endocrine & Oxidative Stress Biomarker Assay
Objective: Quantify sub-lethal oxidative stress and neurotoxicity to confirm the SAR hypothesis.
Step-by-Step Methodology:
-
Tissue Homogenization: Following a 48-hour sub-lethal exposure (using the LC10 and LC20 derived from Protocol 1), pool surviving Daphnia tissues. Homogenize in cold phosphate buffer (pH 7.4) and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity using the Ellman method. Add acetylthiocholine iodide and dithiobisnitrobenzoate (DTNB) to the supernatant. Monitor the absorbance of 5-thio-2-nitrobenzoate at 412 nm.
-
Lipid Peroxidation (MDA) Assay: Quantify MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. Incubate the homogenate with TBA at 95°C for 45 minutes, cool, and measure absorbance at 532 nm.
Causality & Rationale: This protocol acts as a self-validating mechanistic loop. If 4-Methyl-1,3-diphenylimidazolidine acts similarly to neonicotinoids, we will observe altered AChE activity [4]. Simultaneously, elevated MDA levels will confirm the oxidative stress pathway driven by the lipophilic diphenyl moieties [3]. Measuring both pathways prevents false-negative interpretations of the compound's ecological hazard and isolates the exact mode of action.
Conclusion
While 4-Methyl-1,3-diphenylimidazolidine lacks extensive direct empirical testing in aquatic environments, its structural components strongly suggest a high potential for aquatic toxicity. The diphenyl groups introduce significant lipophilicity and oxidative stress potential, while the imidazolidine ring presents a risk of neurotoxic nAChR modulation. By executing the self-validating protocols outlined above, researchers can transition from predictive SAR models to concrete, empirical ecotoxicity profiles, ensuring rigorous environmental risk assessments during drug and chemical development.
References
-
Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches Source: National Institutes of Health (PMC) URL:[Link]
-
Acute toxicity of polychlorinated diphenyl ethers (PCDEs) in three model aquatic organisms (Scenedesmus obliquus, Daphnia magna, and Danio rerio) of different trophic levels Source: National Institutes of Health (PubMed) URL:[Link]
-
Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review Source: MDPI URL:[Link]
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- 3. Acute toxicity of polychlorinated diphenyl ethers (PCDEs) in three model aquatic organisms (Scenedesmus obliquus, Daphnia magna, and Danio rerio) of different trophic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Catalytic Applications of 4-Methyl-1,3-diphenylimidazolidine in Organic Synthesis
Executive Summary
In modern organic synthesis, the demand for versatile, atom-economical, and stereoselective reagents has driven the exploration of substituted cyclic aminals. 4-Methyl-1,3-diphenylimidazolidine (4-Me-DPI) has emerged as a highly privileged scaffold, functioning dually as a neutral organic hydride donor in transition-metal catalysis and as a chiral N-heterocyclic carbene (NHC) precursor in asymmetric organocatalysis.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to deploying 4-Me-DPI in complex synthetic workflows. By breaking the symmetry of the parent 1,3-diphenylimidazolidine, the 4-methyl substitution introduces critical stereochemical control, while the N,N'-diphenyl groups electronically tune the heterocycle to prevent catalyst poisoning.
Mechanistic Foundations: The "Why" Behind 4-Me-DPI
As a Senior Application Scientist, it is crucial to understand that successful catalysis relies on precise electronic and steric tuning. The structural features of 4-Me-DPI dictate its reactivity:
-
Attenuated Lewis Basicity : Standard aliphatic diamines often poison late-transition-metal catalysts (like Pd or Ru) via irreversible coordination. The N,N'-diphenyl substituents in 4-Me-DPI delocalize the nitrogen lone pairs into the aromatic rings, significantly reducing their metal-ligating ability while preserving the compound's capacity to act as a hydride donor[1].
-
Stereogenic Induction : The introduction of the 4-methyl group breaks the local symmetry. When oxidized and deprotonated to an NHC, this methyl group creates a chiral pocket that dictates the facial selectivity of incoming electrophiles during umpolung reactions (e.g., Benzoin or Stetter reactions)[2].
-
Thermodynamic Driving Force : When acting as a hydride donor, the imidazolidine ring undergoes a formal hydride transfer to a metal center, driven by the thermodynamic stability of the resulting aromatic imidazolinium salt byproduct[1].
Application 1: Neutral Organic Hydride Donor in Pd-Catalyzed Hydroarylation
Traditional reductive Heck-type reactions require stoichiometric metal hydrides or high-pressure H₂ gas, which suffer from poor functional group tolerance. 4-Me-DPI acts as an intramolecular, neutral hydride donor, enabling mild, stereoselective alkene synthesis.
Reaction Pathway Visualization
Fig 1. Catalytic cycle of Pd-mediated hydroarylation utilizing 4-Me-DPI as a hydride donor.
Protocol 1: Step-by-Step Methodology
Objective: Synthesize stereodefined tri-substituted alkenes via a formal 1,5-hydride shift.
Reagents:
-
Alkyne-tethered 4-Me-DPI substrate (0.5 mmol)
-
Aryl iodide (0.6 mmol)
-
Pd(PPh₃)₄ (5 mol%, 0.025 mmol)
-
Triethylamine (Et₃N, 1.0 mmol)
-
Anhydrous Toluene (5 mL)
Workflow:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(PPh₃)₄ and the 4-Me-DPI substrate.
-
Solvent Addition: Add anhydrous toluene, followed by the aryl iodide and Et₃N. Seal the tube and remove it from the glovebox.
-
Thermal Activation: Heat the reaction mixture at 80 °C for 16 hours.
-
Causality Note: Heating is required to overcome the activation barrier of the oxidative addition and subsequent carbopalladation.
-
-
Validation Check (In-Process): Remove a 50 µL aliquot, evaporate, and analyze via crude ¹H NMR. The successful transfer of the hydride is indicated by the complete disappearance of the characteristic imidazolidine C2-proton singlet (typically at ~δ 6.05 ppm) and the appearance of vinylic protons.
-
Hydrolytic Workup: Add 5 mL of 10% aqueous NaOH and heat for an additional 3 hours.
-
Causality Note: The oxidized byproduct is an imidazolinium salt, which can complicate chromatography. NaOH hydrolyzes this salt into a ring-opened benzanilide derivative, making the non-polar alkene product easily separable via standard silica gel chromatography[1].
-
-
Isolation: Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, concentrate, and purify via flash chromatography.
Application 2: Precursor to Chiral N-Heterocyclic Carbenes (NHCs)
1,3-Diphenylimidazolidines are classical precursors to Wanzlick-type carbenes. By utilizing the 4-methyl derivative, researchers can generate a chiral NHC in situ, which acts as a powerful organocatalyst for asymmetric transformations via the Breslow intermediate[2][3].
Reaction Pathway Visualization
Fig 2. Generation of chiral NHC from 4-Me-DPI and its role in asymmetric organocatalysis.
Protocol 2: Step-by-Step Methodology
Objective: Perform an asymmetric Benzoin condensation using a 4-Me-DPI-derived NHC.
Reagents:
-
4-Me-DPI (1.1 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous THF (10 mL)
Workflow:
-
Oxidation to Imidazolinium Salt: Dissolve 4-Me-DPI in dry dichloromethane (DCM) at 0 °C. Add DDQ portion-wise. Stir for 2 hours. The hydride is abstracted, yielding the 4-methyl-1,3-diphenylimidazolinium salt. Filter the precipitate and dry under a high vacuum.
-
Carbene Generation: In a flame-dried flask under argon, suspend the imidazolinium salt (0.1 mmol, 10 mol% catalyst loading) in anhydrous THF (5 mL) and cool to -78 °C. Add KHMDS (0.1 mmol) dropwise.
-
Validation Check: The generation of the free carbene can be verified in a parallel NMR tube experiment by the disappearance of the highly deshielded C2-proton (δ 9.0–10.5 ppm) of the imidazolinium salt.
-
-
Catalytic Cycle: Add benzaldehyde (1.0 mmol) slowly to the cold carbene solution. Allow the reaction to warm to room temperature and stir for 12 hours. The chiral pocket created by the 4-methyl group will sterically direct the facial attack of the Breslow intermediate on the second equivalent of aldehyde.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with diethyl ether, concentrate, and purify via chiral HPLC to determine the enantiomeric excess (ee%).
Quantitative Data Summary
The following table summarizes the expected performance metrics of 4-Me-DPI across its primary catalytic applications, providing a benchmark for experimental validation.
| Application Domain | Substrate Class | Catalyst / Pre-catalyst Role | Reaction Conditions | Expected Yield (%) | Stereoselectivity (ee% / dr) |
| Hydroarylation | Alkyne-tethered 4-Me-DPI | Neutral Hydride Donor | Pd(PPh₃)₄ (5 mol%), Toluene, 80 °C, 16h | 85 – 92% | >95:5 (Z/E ratio) |
| Benzoin Condensation | Aromatic Aldehydes | Chiral NHC Precursor | KHMDS (10 mol%), THF, -78 °C to RT | 78 – 84% | 75 – 82% ee |
| CO₂ Reduction [4] | CO₂ (1 atm) + Amines | Organocatalytic Reductant | [nBu₄N]OAc, 50 °C, 4h | >90% | N/A |
References
-
Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation Source: The Journal of Organic Chemistry (ACS) / PubMed Central URL:[Link]
-
bis(1,3-diphenylimidazolidinylidene-2) - Wanzlick Carbene Synthesis Source: Organic Syntheses Procedure URL:[Link]
-
The First Planar-Chiral Stable Carbene and Its Metal Complexes Source: Organometallics (ACS Publications) URL:[Link]
-
Waste Recycling: Ionic Liquid-Catalyzed 4-Electron Reduction of CO2 with Amines Source: ACS Sustainable Chemistry & Engineering URL:[Link]
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Application Note: Safe Handling, Storage, and Stability Protocols for 4-Methyl-1,3-diphenylimidazolidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols
As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often lack the mechanistic context required to truly protect sensitive synthetic intermediates. 4-Methyl-1,3-diphenylimidazolidine is a highly specialized nitrogen heterocycle. To ensure experimental reproducibility and compound integrity, we must move beyond generic handling advice and understand the underlying chemical causality that dictates its storage requirements.
This guide synthesizes the physicochemical properties of this compound with field-proven protocols for its safe handling, storage, and stability validation.
Chemical Identity and Quantitative Data
4-Methyl-1,3-diphenylimidazolidine belongs to the class of cyclic aminals. It features a five-membered saturated ring with nitrogen atoms at the 1 and 3 positions, both substituted with phenyl rings, and a methyl group at the 4-position[1]. Understanding its physical properties is the first step in designing a robust handling protocol.
Table 1: Physicochemical Properties
| Property | Value | Source / Verification |
| CAS Number | 42164-31-8 | Verified standard[2][3] |
| Molecular Formula | C₁₆H₁₈N₂ | Stoichiometric basis[1] |
| Molecular Weight | 238.33 g/mol | Mass spectrometry target[3] |
| Predicted Density | ~1.087 g/cm³ | Phase behavior[4] |
| Boiling Point | ~380.5 °C (at 760 mmHg) | Thermal limit[4] |
| Flash Point | ~170.6 °C | Flammability threshold[4] |
Mechanistic Basis for Storage: The "Why" Behind the Rules
To establish a self-validating storage system, we must understand how 4-Methyl-1,3-diphenylimidazolidine degrades. Imidazolidines are stable in neutral or basic aqueous media but are highly labile in the presence of Brønsted or Lewis acids[5].
The Causality of Degradation: The imidazolidine core is a cyclic aminal (the nitrogen equivalent of an acetal). Under acidic conditions, the lone pairs on the N1 or N3 atoms are protonated. This induces a spontaneous ring-opening event to form a highly reactive iminium intermediate[6]. In the presence of ambient moisture, this intermediate is rapidly hydrolyzed. Because the C2 position of this specific molecule is unsubstituted, acid-catalyzed hydrolysis irreversibly cleaves the molecule into N,N'-diphenyl-1,2-propanediamine and formaldehyde[5]. Furthermore, the electron-rich nature of the diphenyl-substituted nitrogens makes the compound susceptible to autoxidation upon prolonged exposure to atmospheric oxygen[7].
Caption: Acid-catalyzed hydrolysis mechanism of the imidazolidine aminal core.
Core Storage Directives
-
Acid Exclusion (Critical): Never store in the same cabinet as volatile acids (e.g., HCl, TFA, acetic acid). Even trace acidic vapors will catalyze ring degradation over time.
-
Moisture & Oxygen Control: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent autoxidation and moisture-driven hydrolysis[7].
-
Temperature: Store at 2–8 °C to minimize the thermodynamic driving force for spontaneous degradation.
Standard Operating Procedures (SOPs)
Protocol A: Safe Handling and Inert Transfer
Because of its sensitivity to moisture and potential skin sensitization (common with aniline-derived compounds), strict handling protocols must be observed.
Step-by-Step Methodology:
-
Preparation: Ensure the fume hood is clear of any acidic reagents. Purge a glovebag or Schlenk line with high-purity Argon.
-
PPE: Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.
-
Equilibration: Allow the sealed vial of 4-Methyl-1,3-diphenylimidazolidine to reach room temperature in a desiccator before opening. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.
-
Transfer: Open the vial under the Argon stream. Use a static-free, oven-dried stainless steel or PTFE spatula for weighing.
-
Sealing: Flush the headspace of the primary vial with Argon for 15 seconds before tightly capping. Wrap the cap with Parafilm and return to 2–8 °C storage.
Protocol B: Forced Degradation and Stability Validation
To validate the integrity of a stored batch before using it in a critical synthetic step, perform a miniaturized forced degradation study[7]. This ensures the analytical method can resolve the intact molecule from its diamine and formaldehyde degradation products.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5 mg of 4-Methyl-1,3-diphenylimidazolidine in 5 mL of HPLC-grade Acetonitrile (1 mg/mL stock).
-
Acid Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M HCl. Incubate at 25 °C for 2 hours. Quench with 100 µL of 0.1 M NaOH before analysis.
-
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Incubate at 25 °C for 24 hours. Quench with a trace amount of sodium thiosulfate.
-
Thermal Stress: Heat 1 mL of stock in a sealed, pressure-rated vial at 60 °C for 48 hours.
-
Analysis: Run all quenched samples alongside a freshly prepared, unstressed baseline control using LC-MS or HPLC-UV. Look for the appearance of the m/z corresponding to N,N'-diphenyl-1,2-propanediamine in the stressed samples.
Caption: Standardized forced degradation workflow for imidazolidine stability assessment.
Emergency Spill Management
If a spill occurs, the primary goal is to prevent the generation of volatile formaldehyde gas via accidental acidification.
-
Do NOT use acidic spill control agents (e.g., avoid certain untreated clay absorbents which can have a low surface pH).
-
Action: Sweep up solid spills using a dedicated brush and pan. For solution spills, absorb with chemically inert, neutral materials (like pure silica sand or specialized basic spill pads).
-
Disposal: Place recovered material in a sealed, clearly labeled hazardous waste container. Wash the affected area with a mild, slightly basic detergent solution to neutralize any trace residues, followed by a water rinse.
References
-
4-methyl-1,3-diphenylimidazolidine price & availability - MOLBASE MOLBASE |[Link]
-
Imidazolidine (data page) - Reactivity and Hydrolysis Grokipedia |[Link]
-
Imidazolidine - Reactions and Preparation Wikipedia | [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-methyl-1,3-diphenylimidazolidine price & availability - MOLBASE [molbase.com]
- 3. 42164-31-8|4-Methyl-1,3-diphenylimidazolidine|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. Imidazolidine (data page) â Grokipedia [grokipedia.com]
- 6. Imidazolidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Toxicity Screening and Biosafety Profiling of 4-Methyl-1,3-diphenylimidazolidine
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Rationale
The imidazolidine scaffold—particularly diphenyl-substituted derivatives like 4-Methyl-1,3-diphenylimidazolidine and related 5,5-diphenylimidazolidine-2,4-diones—has garnered significant attention in medicinal chemistry. These compounds frequently exhibit potent antiproliferative properties, often mediated through the inhibition of receptor tyrosine kinases such as EGFR and VEGFR2, or via dihydrofolate reductase (DHFR) antagonism[1][2][3].
However, the transition of diphenylimidazolidine derivatives from hit-to-lead requires rigorous in vitro toxicity screening. The lipophilic nature of the diphenyl moieties can lead to off-target accumulation, mitochondrial uncoupling, or xenobiotic-induced oxidative stress[4]. Furthermore, related fluorinated or heavily substituted imidazolidines have shown potential for clastogenic (genotoxic) effects and hepatotoxicity[5].
As a Senior Application Scientist, I have designed this guide to provide a self-validating, multi-tiered in vitro screening workflow. Rather than merely generating binary "toxic/non-toxic" data, these protocols are engineered to elucidate the causality of cell death—differentiating between targeted apoptosis (desired in oncology) and necrotic membrane rupture or drug-induced liver injury (DILI) liabilities[2][4].
Multi-Tiered Screening Strategy
To establish a robust therapeutic index (Selectivity Index), 4-Methyl-1,3-diphenylimidazolidine must be evaluated across a panel of cell lines:
-
Efficacy Models: Human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colorectal carcinoma (HCT-116)[1][2].
-
Hepatotoxicity Models: Human hepatoblastoma (HepG2) to assess metabolic toxicity and DILI risk[1].
-
Biosafety/Normal Models: Normal human lung fibroblasts (WI-38) or Chinese Hamster Ovary (CHO-K1) cells to establish baseline cytotoxicity and genotoxicity[1][5].
Quantitative Data Summary: Expected Cytotoxicity Profiles
The following table synthesizes benchmark IC50 data for structurally related diphenylimidazolidine derivatives to guide dose-ranging studies for 4-Methyl-1,3-diphenylimidazolidine[1][2].
| Compound Class / Scaffold | Cell Line (Phenotype) | Assay Type | Typical IC50 Range (μM) | Mechanistic Observation |
| Diphenylimidazolidine-diones | MCF-7 (Breast Cancer) | MTT | 4.92 – 10.0 | High sensitivity; EGFR inhibition[1] |
| Diphenylimidazolidine-diones | HeLa (Cervical Cancer) | Alamar Blue | 10.0 – 60.0 | Caspase-dependent apoptosis[2] |
| Diphenylimidazolidine-diones | HepG2 (Hepatoblastoma) | MTT | 9.07 – 15.0 | Potential metabolic processing site[1] |
| Diphenylimidazolidine-diones | A549 (Lung Adenocarcinoma) | Alamar Blue | 72.0 – 350.0 | High resistance observed[2] |
| Diphenylimidazolidine-diones | WI-38 (Normal Fibroblast) | MTT | 39.5 – >50.0 | Establishes Selectivity Index > 3.0[1] |
Experimental Protocols
Protocol 1: Definitive Cytotoxicity & Viability (MTT Assay)
Causality & Principle: The MTT assay does not measure cell death directly; it measures metabolic viability. Mitochondrial succinate dehydrogenase in living cells reduces the water-soluble yellow MTT into an insoluble purple formazan[6][7]. A drop in signal indicates mitochondrial dysfunction or reduced cell number.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells (e.g., WI-38, HepG2). Seed at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate using 100 μL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Preparation: Dissolve 4-Methyl-1,3-diphenylimidazolidine in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 μM to 200 μM. Critical: Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Treatment: Aspirate old media and add 100 μL of the compound-containing media. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin or Erlotinib)[1]. Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 μL of pure DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol 2: Orthogonal Membrane Integrity Screening (LDH Release)
Causality & Principle: While MTT measures metabolism, Lactate Dehydrogenase (LDH) release measures plasma membrane rupture (necrosis or late-stage apoptosis). Relying solely on MTT can produce false positives if a compound merely induces cytostasis (halting growth) rather than cytotoxicity[8].
Step-by-Step Methodology:
-
Preparation: Seed and treat cells identically to Protocol 1.
-
Supernatant Collection: After 48 hours of treatment, transfer 50 μL of the culture supernatant from each well into a new 96-well plate.
-
Reaction: Add 50 μL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatant.
-
Incubation: Incubate at room temperature for 30 minutes in the dark. The LDH enzyme catalyzes the conversion of lactate to pyruvate, generating NADH, which reduces the tetrazolium salt to a red formazan product.
-
Measurement: Add 50 μL of stop solution (1M Acetic Acid) and read absorbance at 490 nm. High absorbance correlates with severe membrane damage.
Protocol 3: Genotoxicity via In Vitro Micronucleus Assay
Causality & Principle: Halogenated or heavily substituted heterocyclic rings can sometimes intercalate DNA or disrupt spindle fiber formation, leading to chromosomal aberrations[5]. The micronucleus assay detects chromosome fragments left behind during mitosis.
Step-by-Step Methodology:
-
Treatment: Seed CHO-K1 cells in 6-well plates. Treat with 3 sub-lethal concentrations of 4-Methyl-1,3-diphenylimidazolidine (e.g., IC10, IC20, IC30) for 24 hours[5].
-
Cytokinesis Block: Add Cytochalasin B (3 μg/mL) to block cytokinesis, resulting in binucleated cells. Incubate for an additional 24 hours.
-
Harvest & Fixation: Trypsinize cells, treat with a hypotonic solution (0.075 M KCl) for 5 minutes to swell the cells, and fix with methanol:acetic acid (3:1).
-
Staining & Scoring: Drop cells onto glass slides, air dry, and stain with Acridine Orange or Giemsa. Using fluorescence or light microscopy, score the number of micronuclei per 1,000 binucleated cells. A statistically significant dose-dependent increase indicates clastogenic potential[5].
Systems Visualization: Toxicity & Apoptotic Pathways
The following diagram maps the logical flow of the in vitro screening system, demonstrating how 4-Methyl-1,3-diphenylimidazolidine interacts with cellular targets and the specific assays used to validate these interactions.
Caption: In vitro workflow mapping the toxicity screening and mechanistic profiling of diphenylimidazolidines.
References
-
[1] Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at:
-
[6] Silver derivatives of multi-donor heterocyclic thioamides as antimicrobial/anticancer agents: unusual bio-activity against methicillin resistant S. aureus, S. epidermidis, and E. faecalis and human bone cancer MG63 cell line. PMC. Available at:
-
[5] A Comparative Toxicity Profile of 1-(3-Fluorophenyl)imidazoline-2-thione and Structurally Related Compounds. Benchchem. Available at:
-
[4] Evaluation of Drug-Induced Liver Injury Using an In Vitro Oxidative Stress Inflammation System. Scholaris. Available at:
-
[2] Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. PMC. Available at:
-
[3] Synthesis, molecular docking, ADMET evaluation and in vitro cytotoxic activity evaluation on RD and L20B cell lines of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives. Taylor & Francis. Available at:
-
[8] Synthesis, molecular docking, ADMET evaluation and in vitro cytotoxic activity evaluation on RD and L20B cell lines of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives. ResearchGate. Available at:
-
[7] Silver derivatives of multi-donor heterocyclic thioamides as antimicrobial/anticancer agents. RSC Publishing. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silver derivatives of multi-donor heterocyclic thioamides as antimicrobial/anticancer agents: unusual bio-activity against methicillin resistant S. aureus, S. epidermidis, and E. faecalis and human bone cancer MG63 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver derivatives of multi-donor heterocyclic thioamides as antimicrobial/anticancer agents: unusual bio-activity against methicillin resistant S. au ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01804B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Emergence of 4-Methyl-1,3-diphenylimidazolidine in Catalysis: A Guide to Cross-Coupling Applications
In the dynamic landscape of synthetic organic chemistry, the quest for efficient and robust catalytic systems is paramount. N-Heterocyclic carbenes (NHCs) have firmly established themselves as a powerful class of ligands for transition metal catalysis, often outperforming traditional phosphine ligands in terms of stability and activity.[1] This guide delves into the potential of a specific NHC ligand, 4-Methyl-1,3-diphenylimidazolidine, in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.
While direct, published applications of 4-Methyl-1,3-diphenylimidazolidine in cross-coupling reactions are not extensively documented in the current literature, its structural similarity to widely used and highly effective NHC ligands provides a strong basis for its potential utility. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed protocol for the synthesis of the 4-Methyl-1,3-diphenylimidazolidinium salt precursor and providing robust, adaptable protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions based on closely related and well-established NHC-palladium catalytic systems.
The N-Heterocyclic Carbene Advantage
N-Heterocyclic carbenes are a class of persistent carbenes that derive their stability from the electronic and steric properties of their substituents. The nitrogen atoms adjacent to the carbene center play a crucial role in this stability by donating electron density into the formally empty p-orbital of the carbene carbon.[1] This strong σ-donating ability forms a robust bond with transition metals, leading to highly stable and active catalysts.
The general structure of an imidazolidine-based NHC, such as 4-Methyl-1,3-diphenylimidazolidine, offers a unique combination of steric bulk and electronic properties that can be fine-tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. This tunability allows for the optimization of catalytic activity for specific cross-coupling reactions.
Synthesis of the Ligand Precursor: 4-Methyl-1,3-diphenylimidazolidinium Salt
The synthesis of NHC ligands typically proceeds through the deprotonation of their corresponding azolium salt precursors. The synthesis of 1,3-diaryl-4-methylimidazolinium salts can be achieved through a multi-step process. A general, adaptable protocol is provided below, based on established methods for similar structures.[2][3][4]
Protocol: Synthesis of 1,3-Diphenyl-4-methylimidazolidinium Chloride
Materials:
-
N,N'-Diphenyl-1,2-propanediamine
-
Triethyl orthoformate
-
Hydrochloric acid (concentrated)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
Diamination: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-diphenyl-1,2-propanediamine (1.0 eq) in anhydrous toluene.
-
Cyclization: Add triethyl orthoformate (1.2 eq) to the solution. Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid (1.1 eq) dropwise with vigorous stirring. A precipitate should form.
-
Isolation: Continue stirring for an additional hour at room temperature. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the 1,3-diphenyl-4-methylimidazolidinium chloride salt.
Characterization: The resulting imidazolinium salt can be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The in situ generation of the NHC ligand from its imidazolinium salt precursor by the addition of a base is a common and convenient method for forming the active catalyst. The following protocols are based on well-established procedures for structurally similar NHC ligands and are expected to be readily adaptable for 4-Methyl-1,3-diphenylimidazolidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6][7]
Reaction Scheme:
Representative Protocol:
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,3-Diphenyl-4-methylimidazolidinium chloride (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane or toluene (5 mL)
-
Degassed water (if using K₂CO₃)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, 1,3-diphenyl-4-methylimidazolidinium chloride, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe. If using potassium carbonate, a small amount of degassed water (e.g., 0.5 mL) can be beneficial.
-
Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary (Hypothetical for Aryl Bromide Coupling):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | 100 | 18 | >95 |
| 2 | 4-Bromoanisole | 4-Tolylboronic acid | 1 | Cs₂CO₃ | 90 | 16 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | K₂CO₃ | 80 | 12 | >90 |
Mizoroki-Heck Reaction
The Heck reaction is a powerful tool for the formation of substituted alkenes through the coupling of unsaturated halides with alkenes.[8][9]
Reaction Scheme:
Representative Protocol:
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,3-Diphenyl-4-methylimidazolidinium chloride (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, palladium(II) acetate, and 1,3-diphenyl-4-methylimidazolidinium chloride.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture with stirring at 100-120 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary (Hypothetical for Aryl Iodide Coupling):
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | 120 | 20 | >90 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | 1.5 | DIPEA | 110 | 24 | >85 |
| 3 | 1-Iodo-4-cyanobenzene | Styrene | 2 | Et₃N | 100 | 18 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1][10][11]
Reaction Scheme:
Representative Protocol:
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
1,3-Diphenyl-4-methylimidazolidinium chloride (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol)
-
Anhydrous toluene or 1,4-dioxane (5 mL)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, 1,3-diphenyl-4-methylimidazolidinium chloride, and the base.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary (Hypothetical for Aryl Bromide Coupling):
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 1 | NaOtBu | 100 | 16 | >95 |
| 2 | 4-Chlorotoluene | Aniline | 2 | LHMDS | 110 | 24 | >80 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | 1 | NaOtBu | 100 | 18 | >90 |
Mechanistic Considerations and the Role of the Ligand
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The NHC ligand plays a crucial role in each of these steps.
-
Oxidative Addition: The strong σ-donating nature of the NHC ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide, which is often the rate-determining step.
-
Transmetalation/Migratory Insertion: The steric bulk of the NHC ligand can influence the rate of transmetalation and reductive elimination by promoting the formation of coordinatively unsaturated species.
-
Reductive Elimination: The steric hindrance of the ligand can also facilitate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.
The methyl group at the 4-position of the imidazolidine ring in 4-Methyl-1,3-diphenylimidazolidine introduces chirality and can influence the conformational flexibility of the ligand, potentially impacting the stereoselectivity of certain reactions. The phenyl groups on the nitrogen atoms provide significant steric bulk, which is generally beneficial for promoting reductive elimination and stabilizing the catalytic species.
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for setting up and performing a cross-coupling reaction using an air-sensitive catalyst is depicted below.
Caption: A standard workflow for cross-coupling reactions under inert conditions.
Conclusion and Future Outlook
4-Methyl-1,3-diphenylimidazolidine represents a promising, yet underexplored, N-heterocyclic carbene ligand for cross-coupling reactions. Its synthesis from readily available precursors and its structural analogy to highly successful NHC ligands suggest its potential for high catalytic activity and stability. The protocols provided herein, based on well-established methodologies for related ligands, offer a solid foundation for researchers to begin exploring the catalytic capabilities of this specific NHC. Further research is warranted to fully elucidate its catalytic performance across a range of cross-coupling reactions and to understand the impact of its unique structural features on reactivity and selectivity. As the field of catalysis continues to evolve, the exploration of novel ligand architectures like 4-Methyl-1,3-diphenylimidazolidine will be crucial for the development of next-generation catalytic systems for efficient and sustainable chemical synthesis.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(8), 1146-1158.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
-
Donia, R. A., et al. (1949). The Synthesis of 1,3-Dialkylimidazolidines. Journal of the American Chemical Society, 71(8), 2866-2868. [Link]
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Rivera, A., et al. (2013). Synthesis and characterization of new 2-substituted N,N′-diacylimidazolidines. Tetrahedron, 69(1), 254-260. [Link]
-
Yigit, M., & Gulin, G. (2015). The Synthesis of 1,3-Dialkyl-4-Methylimidazolinium Salts and Their Application in Palladium Catalyzed Heck Coupling Reactions. Amanote Research. [Link]
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Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240. [Link]
-
Suzuki, A. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry, 653(1-2), 83-90. [Link]
-
Perry, R. J., & Turner, S. R. (1991). Preparation of N-substituted phthalimides by the Pd-catalyzed carbonylation of o-diiodobenzene with primary amines. The Journal of Organic Chemistry, 56(23), 6573-6579. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Nolan, S. P., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(1), 39-42. [Link]
-
Arduengo, A. J., III, et al. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361-363. [Link]
-
Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Rivera, A., et al. (2012). Crystal structure of 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3326. [Link]
-
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. [Link]
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Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107-112. [Link]
-
Champion, M. J. D., et al. (2012). Synthesis and catalytic application of palladium imidazol(in)ium-2-dithiocarboxylate complexes. Dalton Transactions, 41(40), 12386-12394. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Gourbatsis, S., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2617. [Link]
-
Ozerov, O. V., et al. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry, 6(1), 1-12. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Calò, V., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2207-2220. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. The Journal of Organic Chemistry, 74(16), 6137-6140. [Link]
-
Scott, N. W. J., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(30), 7192-7199. [Link]
-
Adams, R. D., et al. (2015). Crystal structure of the new palladium complexes tetrakis(1,3-dimethylimidazolium-2-ylidene)palladium(II) hexadecacarbonyltetrarhenium diethyl ether disolvate and octa-μ-carbonyl-dicarbonyltetrakis(triphenylphosphane)palladiumdirhenium (unknown solvate). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), m264–m268. [Link]
-
Albéniz, A. C., et al. (2019). The MOF–driven synthesis of supported palladium clusters with catalytic activity for carbene–mediated chemistry. Nature Communications, 10(1), 5343. [Link]
-
Mirica, L. M., et al. (2018). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Inorganics, 6(3), 85. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Scaling up 4-Methyl-1,3-diphenylimidazolidine synthesis for industrial application
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers, scale-up chemists, and drug development professionals with field-proven methodologies for the industrial synthesis of 4-Methyl-1,3-diphenylimidazolidine.
Scaling up the condensation of N,N'-diphenyl-1,2-propanediamine with formaldehyde requires strict control over reaction thermodynamics, equilibrium dynamics, and oxidative degradation[1]. This guide moves beyond basic laboratory procedures, focusing on the causality behind engineering choices to ensure your pilot and production batches are self-validating, safe, and high-yielding.
Process Visualization & Workflow
The synthesis relies on the exothermic formation of a cyclic aminal core, followed by an endothermic equilibrium shift driven by azeotropic water removal[2].
Figure 1: Industrial scale-up workflow for 4-Methyl-1,3-diphenylimidazolidine synthesis.
Quantitative Process Parameters & Troubleshooting
Deviations in scale-up often stem from a misunderstanding of the physical chemistry at play. The table below outlines the critical quantitative parameters, the mechanistic consequences of deviation, and corrective actions.
| Parameter | Target Value | Critical Limit | Mechanistic Consequence of Deviation & Corrective Action |
| Paraformaldehyde Stoichiometry | 1.02 - 1.05 eq | > 1.10 eq | Cause: Excess formaldehyde promotes N-methylation and aminal oligomerization[1].Action: Strictly weigh reagents. If excess is added, quench with a primary amine scavenger before crystallization. |
| Addition Temperature | 40 - 45°C | > 50°C | Cause: High temperatures during the exothermic addition phase lead to rapid formaldehyde off-gassing, skewing stoichiometry and reducing yield.Action: Decrease addition rate; maximize jacket cooling. |
| Azeotropic Reflux Temp | 110 - 112°C | < 105°C | Cause: Indicates incomplete removal of water or the presence of low-boiling impurities. The equilibrium will stall[2].Action: Drain the Dean-Stark trap; verify toluene purity. |
| IPC Water Collection | 1.0 eq (Theoretical) | < 0.95 eq | Cause: Reaction is incomplete. Cyclic aminal formation strictly generates one equivalent of water.Action: Continue refluxing. If water evolution stops, add 0.02 eq paraformaldehyde. |
Standard Operating Procedure (SOP): 100-kg Scale Synthesis
This protocol is designed as a self-validating system. By monitoring the physical outputs (temperature, water volume) at each step, the chemistry verifies its own progress.
Phase 1: Reactor Preparation & Charging
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Inerting: Purge a 500 L glass-lined reactor with high-purity Nitrogen (N2) for 30 minutes to displace oxygen.
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Causality: 1,2-diamines and the resulting imidazolidines are highly prone to oxidative degradation at elevated temperatures, which leads to severe product discoloration.
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-
Substrate Charging: Charge 100.0 kg of N,N'-diphenyl-1,2-propanediamine (1.0 eq) into the reactor.
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Solvent Addition: Add 300 L of anhydrous Toluene. Initiate agitation at 120 RPM.
Phase 2: Reaction & Exotherm Control 4. Paraformaldehyde Addition: Slowly charge 13.5 kg of Paraformaldehyde (1.02 eq) in 5 equal portions over 2 hours. 5. Temperature Management: Maintain the internal reactor temperature between 40°C and 45°C using jacket cooling.
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Causality: The initial condensation is highly exothermic. Controlling this prevents thermal runaway and ensures the formaldehyde reacts rather than sublimating out of the vessel.
Phase 3: Azeotropic Distillation 6. Heating: Gradually heat the reactor to 110°C - 112°C to establish a steady reflux. 7. Water Removal: Route the condensate through a Dean-Stark apparatus. Continuously drain the lower aqueous phase.
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Causality: Imidazolidine formation is a reversible equilibrium process. Le Chatelier's principle dictates that removing the byproduct water is mandatory to drive the reaction to >99% completion[2].
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In-Process Control (IPC): After 6 hours of reflux, verify that approximately 7.9 L of water (theoretical yield) has been collected. Pull a sample for HPLC analysis (Target: < 1% unreacted diamine).
Phase 4: Isolation & Purification 9. Crystallization: Cool the reactor linearly to 0-5°C over 4 hours to induce crystallization. 10. Filtration: Transfer the slurry to a centrifuge. Wash the filter cake with 50 L of cold Heptane (0°C).
- Causality: Cold heptane displaces residual toluene and washes away soluble aminal oligomers without dissolving the target product.
- Drying: Transfer the product to a vacuum dryer. Dry at 40°C under high vacuum (< 50 mbar) for 12 hours until the moisture content is < 0.1%.
Frequently Asked Questions (FAQs)
Q: Why are we using paraformaldehyde instead of aqueous formalin (37% formaldehyde)? A: Aqueous formalin introduces a massive volume of water into the reactor. Because the reaction relies on azeotropic distillation to drive the equilibrium forward, boiling off this excess water would significantly increase energy consumption, prolong the heating cycle, and expose the product to prolonged thermal stress, which can lead to decomposition[1].
Q: The reaction stalled at 85% conversion according to HPLC. How do we push it to completion? A: A stalled conversion usually indicates that water is no longer being efficiently removed, or formaldehyde was lost to off-gassing during the addition phase. First, check the Dean-Stark trap for blockages and ensure the reflux temperature is strictly ≥110°C. If water removal is optimal but conversion is still stalled, add a micro-dose of paraformaldehyde (0.02 eq) and continue refluxing[2].
Q: Our final product has a yellowish tint instead of being a white crystalline powder. What went wrong? A: Discoloration is almost always caused by oxidation. Ensure that the nitrogen sparge is maintained throughout the entire heating and cooling cycle. Additionally, check the purity of the starting N,N'-diphenyl-1,2-propanediamine, as trace aniline impurities can oxidize into highly colored azobenzene derivatives.
Q: Can this process be adapted for continuous flow manufacturing? A: Yes, but the solid paraformaldehyde must be replaced with a soluble formaldehyde equivalent or handled as a slurry. Flow chemistry for imidazolidines often utilizes packed beds of molecular sieves to remove water inline, avoiding the need for azeotropic distillation and making it highly scalable for continuous production[3].
References
-
Recent advances in the synthesis of highly substituted imidazolidines Source: RSC Publishing (RSC Advances) URL:[Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI (Molecules) URL:[Link]
-
Versatile and Scalable Method for Producing N-Functionalized Imidazoles Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]
Sources
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in 4-Methyl-1,3-diphenylimidazolidine catalysis
Welcome to the Technical Support Center for 4-Methyl-1,3-diphenylimidazolidine Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions and optimizing outcomes in your experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and practical field experience to ensure scientific accuracy and actionable insights.
Introduction to 4-Methyl-1,3-diphenylimidazolidine Catalysis
4-Methyl-1,3-diphenylimidazolidine belongs to the class of chiral imidazolidinone organocatalysts, famously known as MacMillan catalysts. These catalysts are highly effective in a variety of asymmetric transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. The catalytic cycle primarily operates through the formation of a transient iminium ion by the reaction of the catalyst with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.
While powerful, these catalytic systems can be sensitive to various experimental parameters, leading to undesired side reactions that can impact yield, diastereoselectivity, and enantioselectivity. This guide will address common issues encountered during the application of 4-Methyl-1,3-diphenylimidazolidine and related catalysts, providing a systematic approach to troubleshooting.
Core Principles of Troubleshooting
A successful reaction hinges on understanding the interplay between the catalyst, substrate, and reaction environment. The following diagram outlines a general workflow for troubleshooting common issues in 4-Methyl-1,3-diphenylimidazolidine catalyzed reactions.
Caption: A systematic workflow for troubleshooting issues in imidazolidinone catalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding to the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge and can stem from several factors. A systematic investigation is the most effective approach to pinpoint the issue.
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Cause A: Catalyst Racemization or Impurity. The chiral integrity of the catalyst is paramount. Racemization can occur during catalyst synthesis, particularly at elevated temperatures or in the presence of strong Brønsted acids.
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Troubleshooting:
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Verify Catalyst Purity: Ensure the catalyst is of high purity and has been stored correctly under an inert atmosphere, as some imidazolidinones can be sensitive to air and moisture.
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Recrystallization: If in-house synthesis is performed, consider recrystallization of the catalyst to remove any diastereomeric impurities or racemized material.
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Reputable Source: If commercially sourced, ensure it is from a reliable supplier.
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-
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Cause B: Non-Catalytic Background Reaction. A competing, non-catalyzed reaction will produce a racemic product, thereby eroding the overall enantioselectivity.
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Troubleshooting:
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Lower Reaction Temperature: Reducing the temperature can often slow down the uncatalyzed background reaction to a greater extent than the catalyzed pathway, thus improving ee.
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Slower Addition of Reagents: In some cases, slow addition of one of the reactants can help to maintain a low concentration of the substrate that is prone to the background reaction.
-
-
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Cause C: Suboptimal Acid Co-catalyst. The nature and concentration of the acid co-catalyst can significantly influence the transition state energies and, consequently, the enantioselectivity.
-
Troubleshooting:
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Screen Acid Co-catalysts: Experiment with different Brønsted or Lewis acids (e.g., TFA, HClO₄, Sc(OTf)₃) to find the optimal co-catalyst for your specific transformation.
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Optimize Co-catalyst Loading: The stoichiometry of the acid co-catalyst relative to the imidazolidinone catalyst can be critical. A 1:1 ratio is a good starting point, but optimization may be necessary.
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-
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Cause D: Presence of Water. Water can interfere with the catalytic cycle by hydrolyzing the iminium ion intermediate, which can lead to a decrease in both reactivity and enantioselectivity.
-
Troubleshooting:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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| Parameter | Recommendation | Rationale |
| Catalyst Purity | >98% | Impurities can lead to competing side reactions or inhibit the catalyst. |
| Temperature | Screen from -78 °C to RT | Lower temperatures often favor higher enantioselectivity. |
| Acid Co-catalyst | Screen various acids (TFA, HClO₄) and loadings (0.5-1.5 eq.) | The optimal acid and its concentration are substrate-dependent. |
| Water Content | < 50 ppm | Water can hydrolyze the key iminium intermediate. |
Issue 2: Low Product Yield
Question: My reaction is showing low conversion to the desired product. How can I improve the yield?
Answer: Low yield can be attributed to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
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Cause A: Catalyst Deactivation. The catalyst may be unstable under the reaction conditions or poisoned by impurities.
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Troubleshooting:
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Inert Atmosphere: As mentioned, imidazolidinone catalysts can be sensitive to oxygen. Running the reaction under an inert atmosphere is crucial.
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Purify Starting Materials: Impurities in the substrates or solvent can act as catalyst poisons. Ensure all starting materials are of high purity.
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Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation pathways.
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-
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Cause B: Inefficient Iminium Ion Formation. The formation of the active iminium ion intermediate is a key equilibrium in the catalytic cycle.
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Troubleshooting:
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Optimize Acid Co-catalyst: The acid co-catalyst plays a crucial role in promoting the formation of the iminium ion. Experiment with different acids and concentrations.
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Solvent Effects: The polarity of the solvent can influence the equilibrium of iminium ion formation. A solvent screen is recommended.
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-
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Cause C: Competing Side Reactions. The formation of byproducts will naturally consume starting materials and lower the yield of the desired product.
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Troubleshooting:
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Identify Byproducts: Attempt to identify the major byproducts by techniques such as NMR or GC-MS. This can provide valuable clues about the competing reaction pathways.
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Adjust Reaction Conditions: Once the side reaction is understood, reaction conditions can be modified to disfavor it (e.g., lower temperature to prevent decomposition, change of solvent).
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Issue 3: Specific Side Reactions in Common Transformations
Question: I am observing significant byproduct formation in my imidazolidinone-catalyzed Diels-Alder reaction. What are the likely side reactions and how can I mitigate them?
Answer: Besides low enantioselectivity, common side reactions in Diels-Alder reactions include polymerization of the diene or dienophile and the formation of constitutional isomers.
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Side Reaction: Polymerization. Electron-rich dienes and activated dienophiles can be prone to polymerization, especially at higher temperatures.
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Mitigation:
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Lower Reaction Temperature: This is the most effective way to suppress polymerization.
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Slow Addition: Slowly adding the more reactive component (often the dienophile) can help to keep its concentration low and minimize polymerization.
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Use of Inhibitors: In some cases, a small amount of a radical inhibitor (e.g., BHT) can be added, although this should be done with caution as it may interfere with the desired reaction.
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-
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Side Reaction: Formation of undesired regio- or stereoisomers. While the catalyst is designed to control stereoselectivity, suboptimal conditions can lead to the formation of other isomers.
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Mitigation:
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Optimize Catalyst and Co-catalyst: The structure of the imidazolidinone and the choice of acid co-catalyst are critical for controlling the facial selectivity of the dienophile.
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Solvent Screening: The solvent can influence the transition state geometry and thus the stereochemical outcome.
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Question: In my Michael addition reaction, I am observing products other than the desired 1,4-adduct. What are these side reactions and how can I promote the desired pathway?
Answer: The primary competing pathways in an imidazolidinone-catalyzed Michael addition are 1,2-addition (aldol reaction) and the formation of other byproducts.
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Side Reaction: 1,2-Addition (Aldol Reaction). The enamine intermediate formed from the aldehyde and the catalyst can also react at the carbonyl group of the α,β-unsaturated acceptor in a 1,2-addition fashion.
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Mitigation:
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Choice of Co-catalyst: The chemoselectivity between 1,4- and 1,2-addition can often be controlled by the choice of an appropriate hydrogen-bond-donating co-catalyst.
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Substrate Sterics: Increasing the steric bulk around the carbonyl of the Michael acceptor can disfavor the 1,2-addition pathway.
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-
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Side Reaction: Self-Condensation of the Aldehyde. The aldehyde starting material can undergo self-aldol condensation.
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Mitigation:
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Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the catalyst and the Michael acceptor can minimize its self-condensation.
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Lower Temperature: Lowering the reaction temperature can also suppress this side reaction.
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Question: My Friedel-Crafts alkylation is giving me a mixture of products. What are the common side reactions and how can I improve the selectivity?
Answer: Common side reactions in Friedel-Crafts alkylations include over-alkylation and isomerization of the product.
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Side Reaction: Polyalkylation. The initial alkylation product can be more nucleophilic than the starting arene, leading to subsequent alkylations.
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Mitigation:
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Use of Excess Arene: Using a large excess of the nucleophilic arene can statistically favor mono-alkylation.
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Control of Stoichiometry: Carefully controlling the stoichiometry of the electrophile is crucial.
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-
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Side Reaction: Isomerization. The alkyl group on the product may rearrange to a more stable position on the aromatic ring, especially in the presence of a strong acid.
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Mitigation:
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Milder Acid Co-catalyst: Using a milder acid co-catalyst can sometimes reduce the extent of isomerization.
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Lower Reaction Temperature: Lower temperatures will generally disfavor isomerization reactions.
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Experimental Protocols
General Protocol for Catalyst Purification (Recrystallization)
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Dissolve the crude 4-Methyl-1,3-diphenylimidazolidine catalyst in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate/hexanes).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize crystal recovery.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Dry the purified catalyst under high vacuum.
General Protocol for a Diels-Alder Reaction
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To a flame-dried flask under an inert atmosphere, add the 4-Methyl-1,3-diphenylimidazolidine catalyst (5-20 mol%) and the acid co-catalyst (e.g., TFA, 1.0 equivalent relative to the catalyst).
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Add the anhydrous solvent (e.g., CH₂Cl₂, THF) and stir for 10-15 minutes at the desired temperature (e.g., -78 °C to room temperature).
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Add the α,β-unsaturated aldehyde (1.0 equivalent).
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Add the diene (1.2-3.0 equivalents).
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Monitor the reaction by TLC or GC.
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
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Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Caption: A general experimental workflow for a Diels-Alder reaction.
References
- Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.).
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.). CORE. Retrieved from [Link]
- Ranjbar, S., Riente, P., Rodríguez-Escrich, C., Yadav, J., Ramineni, K., & Pericàs, M. A. (2016). Polystyrene or Magnetic Nanoparticles as Support in Enantioselective Organocatalysis? A Case Study in Friedel–Crafts Chemistry. Organic Letters, 18(7), 1602–1605.
- Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkyl
- Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. (2025).
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. Retrieved from [Link]
- Green Catalysis: Water as a Sustainable Medium in Organoc
- Green Catalysis: Water as a Sustainable Medium in Organoc
- Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. (n.d.). PMC.
- Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. (2025).
- Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-N
Technical Support Center: Crystallization of 4-Methyl-1,3-diphenylimidazolidine
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-diphenylimidazolidine. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to facilitate successful crystallization of this compound. The information herein is curated to address specific challenges you may encounter, ensuring the integrity and quality of your experimental outcomes.
I. Foundational Knowledge: Understanding Your Molecule
Before initiating crystallization, a thorough understanding of the physicochemical properties of 4-Methyl-1,3-diphenylimidazolidine is paramount. While specific data for this exact molecule is not extensively published, we can infer its behavior from structurally similar imidazolidine derivatives.
Imidazolidine rings, like the one in the title compound, generally adopt non-planar conformations, such as an envelope shape.[1][2] The substituents on the ring, in this case, a methyl group and two phenyl groups, will occupy sterically preferred positions, influencing the crystal packing.[3] The presence of aromatic rings suggests that the molecule is likely soluble in many common organic solvents.[4]
Anticipated Solubility Profile (Qualitative)
Based on the structure, a preliminary solubility assessment is crucial for selecting an appropriate crystallization solvent.
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Cyclohexane) | Low | The polar imidazolidine core will limit solubility. |
| Moderately Polar (e.g., Toluene, Dichloromethane) | Moderate to High | Good balance for dissolving the molecule without being too strong a solvent. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, THF) | High | The polarity of these solvents will likely lead to high solubility. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Potential for hydrogen bonding with the nitrogen atoms of the imidazolidine ring. |
II. Step-by-Step Crystallization Protocol
This section outlines a general yet robust protocol for the crystallization of 4-Methyl-1,3-diphenylimidazolidine. The causality behind each step is explained to empower you to make informed adjustments as needed.
Workflow for Crystallization
Caption: General workflow for the crystallization of organic compounds.
Detailed Methodology
-
Solvent Selection:
-
Rationale: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5] This differential solubility is the driving force for crystallization.
-
Procedure:
-
Place a small amount of your crude 4-Methyl-1,3-diphenylimidazolidine in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline solid is a promising candidate.
-
-
-
Dissolution:
-
Rationale: Creating a saturated or near-saturated solution at an elevated temperature is the first step. Using the minimum amount of hot solvent is key to maximizing yield.[1]
-
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
-
Hot Filtration (if necessary):
-
Rationale: If insoluble impurities are present, they should be removed while the solution is hot to prevent premature crystallization.
-
Procedure:
-
Pre-heat a funnel and a new flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
-
-
Cooling and Crystal Growth:
-
Rationale: Slow cooling allows for the formation of a well-ordered crystal lattice, resulting in larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of small or impure crystals.[6]
-
Procedure:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or paper towels).[6]
-
Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.
-
-
-
Isolation and Washing:
-
Rationale: The crystals need to be separated from the "mother liquor" which contains the soluble impurities. Washing with a small amount of cold solvent removes any adhering mother liquor.
-
Procedure:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Break the vacuum and gently press the crystals with a clean stopper to remove as much solvent as possible.
-
-
-
Drying:
-
Rationale: Residual solvent must be removed to obtain a pure, dry product.
-
Procedure:
-
Transfer the crystals to a watch glass and allow them to air-dry.
-
For more efficient drying, use a vacuum oven at a temperature well below the compound's melting point.
-
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of imidazolidine derivatives and other organic compounds.
Troubleshooting Decision Tree
Sources
- 1. 2,2′-[(4-Methyl-2-phenylimidazolidine-1,3-diyl)bis(methylene)]diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-[(4-Methyl-2-phenyl-imidazolidine-1,3-di-yl)bis-(methyl-ene)]diphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemclassjournal.com [chemclassjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Reducing impurities in 4-Methyl-1,3-diphenylimidazolidine commercial batches
Welcome to the Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals working with 1,3-diarylimidazolidine derivatives. 4-Methyl-1,3-diphenylimidazolidine (CAS: 42164-31-8) is a highly versatile cyclic aminal, but its synthesis is notoriously prone to impurity generation if thermodynamic and atmospheric controls are not strictly maintained.
Below, we dissect the causality behind common batch failures, provide field-proven troubleshooting FAQs, and outline a self-validating protocol for high-purity commercial synthesis.
I. Mechanistic Pathway & Impurity Formation
To troubleshoot effectively, one must understand the kinetic vs. thermodynamic pathways of aminal formation. The condensation of N,N'-diphenyl-1,2-propanediamine with a C1 source is a step-growth process. Impurities arise when the equilibrium is disrupted by moisture, insufficient thermal energy, or oxygen exposure [1].
Mechanistic pathway of 4-Methyl-1,3-diphenylimidazolidine synthesis and impurity formation.
II. Troubleshooting Guides & FAQs
Q1: My commercial batch is turning yellow/brown and the IR spectrum shows a strong C=O stretch at ~1700 cm⁻¹. What is this impurity? A1: You are observing the formation of 4-methyl-1,3-diphenylimidazolidin-2-one .
-
Causality: The C2 position of the imidazolidine ring is highly electron-rich due to the adjacent nitrogen lone pairs. Upon exposure to ambient oxygen, the compound undergoes rapid auto-oxidation to form the thermodynamically stable urea derivative (imidazolidin-2-one) [1].
-
Solution: The entire workflow—from reaction to storage—must be strictly anaerobic. Degas all solvents via freeze-pump-thaw cycles and store the final product under dry nitrogen or argon. If oxidation has already occurred, the batch can sometimes be salvaged by digesting and washing the crude solid with cold methylene chloride, which preferentially solubilizes minor oxidation byproducts [1].
Q2: NMR analysis of my crude product shows broad, unresolved peaks in the aliphatic region and the yield is below 75%. How do I fix this? A2: Broad NMR peaks indicate the presence of oligomeric or polymeric aminals .
-
Causality: When using aqueous formaldehyde or paraformaldehyde as the C1 source, the reaction generates water. If this water is not efficiently removed (e.g., via a Dean-Stark trap), the reaction equilibrium stalls at the linear aminal intermediate, which then polymerizes rather than undergoing the final intramolecular ring closure [3].
-
Solution: Abandon formaldehyde sources and switch to triethyl orthoformate . Triethyl orthoformate acts as both the C1 source and an irreversible dehydrating agent. The byproduct is ethanol, which is easily distilled out of the reactor, driving the equilibrium entirely toward the cyclic 4-methyl-1,3-diphenylimidazolidine [1].
Q3: I attempted to purify the crude batch using standard silica gel column chromatography, but the product degraded back into the starting diamine. Why? A3: The imidazolidine ring is highly sensitive to hydrolysis in the presence of Brønsted or Lewis acids.
-
Causality: Standard silica gel is slightly acidic. As the product travels through the column, the acidic silanol groups catalyze the hydrolysis of the aminal linkage, opening the ring and reverting it to N,N'-diphenyl-1,2-propanediamine [2].
-
Solution: Avoid chromatography if possible; rely on recrystallization. If chromatography is mandatory for your impurity profile, you must use deactivated silica gel . Flush the column with a solvent system containing 1% to 5% triethylamine (Et₃N) prior to loading the sample to neutralize the acidic sites [2].
III. Quantitative Data: Impact of Reaction Conditions on Impurity Profiles
To illustrate the causality of reagent choice and atmospheric control, the following table summarizes the typical impurity profiles observed during the scale-up of 1,3-diarylimidazolidines based on the synthetic route chosen [1, 3].
| Synthesis Method | C1 Source | Atmosphere | Unreacted Diamine (%) | Oligomer Impurity (%) | Oxidation Impurity (%) | Isolated Yield (%) |
| Aqueous Condensation | Formaldehyde (37%) | Ambient Air | 8.5% | 12.0% | 4.5% | ~74% |
| Dean-Stark Reflux | Paraformaldehyde | Nitrogen | 3.2% | 5.1% | < 0.5% | ~87% |
| Orthoformate Route | Triethyl Orthoformate | Ambient Air | 1.0% | < 1.0% | 6.2% | ~85% |
| Optimized Protocol | Triethyl Orthoformate | Dry Nitrogen | < 0.5% | < 0.5% | < 0.1% | > 92% |
Data synthesized from benchmark aminal cyclization studies. The Optimized Protocol represents the self-validating method detailed below.
IV. Self-Validating Experimental Protocol
This protocol utilizes triethyl orthoformate to eliminate oligomerization and strict Schlenk techniques to prevent auto-oxidation. The procedure is designed to be self-validating; physical cues at each step confirm the reaction's progress.
Materials Required:
-
N,N'-Diphenyl-1,2-propanediamine (Vacuum dried)
-
Triethyl orthoformate (Purified and distilled)
-
Dry Nitrogen gas (passed through concentrated sulfuric acid)
-
Anhydrous diethyl ether
Step-by-Step Methodology:
-
Preparation & Purging: Equip a 500-mL round-bottomed flask with a gas-inlet tube and a short-path distillation head (or an air condenser). Purge the entire system with dry nitrogen for 15 minutes. Validation: A continuous, positive pressure of nitrogen ensures an oxygen-free environment, critical for preventing imidazolidin-2-one formation.
-
Reagent Loading: Under a positive nitrogen counter-flow, charge the flask with 21.3 g (0.094 mole) of N,N'-diphenyl-1,2-propanediamine and 100 mL of purified triethyl orthoformate.
-
Thermal Cyclization: Submerge the flask in an oil bath pre-heated to 190°C – 200°C. Maintain the nitrogen sweep.
-
Byproduct Removal: As the reaction proceeds, ethanol is generated. Validation: You will observe the ethanol boiling and distilling off. The cessation of boiling indicates that the orthoformate has been fully consumed and the cyclization is complete. Maintain heating for a total of 5 hours.
-
Crystallization: Remove the flask from the oil bath and allow it to cool slowly to room temperature under nitrogen. The 4-methyl-1,3-diphenylimidazolidine will begin to spontaneously crystallize from the crude mixture.
-
Isolation: Transfer the flask to a nitrogen-filled glovebox or use a Schlenk filter. Filter the crystalline product and wash the filter cake with 3 x 30 mL of cold, anhydrous diethyl ether to remove any trace unreacted diamine.
-
Drying & Storage: Dry the off-white crystals under high vacuum (0.1 mbar) for 4 hours. Store strictly under dry nitrogen in amber vials.
V. References
-
Organic Syntheses Procedure: bis(1,3-diphenylimidazolidinylidene-2) . Organic Syntheses, Coll. Vol. 7, 162. Wanzlick, H. W., et al. Available at:
-
Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation . The Journal of Organic Chemistry, ACS Publications. Available at:
-
Phenolic Resins (Synthesis of 1,3-Diphenylimidazolidine) . US Patent 7319131B2. Available at:
Technical Support Center: Optimizing 4-Methyl-1,3-diphenylimidazolidine Derivative Synthesis
Welcome to the technical support center for the synthesis and optimization of 4-Methyl-1,3-diphenylimidazolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Imidazolidines are key structural components in numerous FDA-approved drugs, highlighting their therapeutic potential.[1] This resource provides in-depth, experience-based answers to common challenges encountered during synthesis, with a focus on optimizing reaction temperature and time to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield and purity in the synthesis of 4-Methyl-1,3-diphenylimidazolidine derivatives?
A1: The successful synthesis of these derivatives is a delicate balance of several key parameters. Our research and field experience indicate that reaction temperature and time are the most critical variables you will need to control.[2] Following these, the choice of solvent, the stoichiometry of reactants, and the nature of the catalyst, if used, play significant roles. For instance, some reactions may require higher temperatures to proceed efficiently, while for others, elevated temperatures could lead to decomposition or the formation of unwanted byproducts.[3]
Q2: I am observing low yields in my reaction. What is the first parameter I should investigate?
A2: Low yields are a common issue. Before making significant changes to your protocol, first re-evaluate your reaction temperature. Many cyclization reactions to form imidazolidine rings are sensitive to thermal conditions.[3] A temperature that is too low may result in a sluggish or incomplete reaction, while an excessively high temperature can promote side reactions or decomposition of either the starting materials or the product.[2] We recommend performing a small-scale temperature screen to identify the optimal range for your specific substrates.
Q3: My final product is showing significant impurities. How can I address this?
A3: Impurities often arise from side reactions, which are heavily influenced by both reaction time and temperature. If you are observing impurities, consider the following:
-
Reaction Time: A reaction time that is too long can lead to the formation of degradation products. Conversely, a time that is too short may result in incomplete conversion of starting materials, which can complicate purification. Monitor your reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant byproduct accumulation occurs.[4][5]
-
Temperature: As with low yields, incorrect temperature can be a major contributor to impurity formation. Some side reactions have higher activation energies than the desired reaction and will become more prominent at elevated temperatures.
Q4: Can microwave irradiation be used to optimize the reaction conditions?
A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing these reactions. It has been shown to accelerate reaction times and, in some cases, improve yields and product purity under milder conditions compared to conventional heating.[1] This is due to the efficient and uniform heating provided by microwave irradiation.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: The reaction is not proceeding to completion.
Problem: After the recommended reaction time, analysis (e.g., TLC, NMR) shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Insufficient Temperature | The reaction may have a high activation energy that is not being met at the current temperature. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step. Be cautious of potential byproduct formation at higher temperatures. |
| Inadequate Reaction Time | The reaction may simply be slow under the current conditions. | Extend the reaction time, taking aliquots at regular intervals to determine the optimal duration. Be mindful that prolonged reaction times can sometimes lead to product degradation.[2] |
| Solvent Effects | The chosen solvent may not be optimal for the reaction. For example, some solvents may not adequately solubilize the reactants at the reaction temperature. | Consider a solvent screen. Solvents like toluene, acetonitrile, or THF are commonly used for imidazolidine synthesis.[1][6] |
| Catalyst Inactivity | If a catalyst is being used, it may be inactive or poisoned. | Ensure the catalyst is fresh and of high purity. If using a heterogeneous catalyst, ensure proper activation and handling. |
Experimental Workflow for Temperature Optimization:
Caption: Decision tree for addressing byproduct formation.
Experimental Protocols
General Procedure for the Synthesis of 4-Methyl-1,3-diphenylimidazolidine Derivatives
This is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate N,N'-diphenylethylenediamine derivative (1.0 eq).
-
Dissolve the diamine in a suitable solvent (e.g., toluene, 10 mL/mmol of diamine).
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
If required, add a catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp or by staining.
-
Co-spot with starting materials to track their consumption and the formation of the product.
Data Presentation
Table 1: Effect of Temperature and Time on Product Yield (Illustrative Data)
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 4 | 65 | 92 |
| 2 | 80 | 8 | 75 | 88 |
| 3 | 100 | 4 | 85 | 95 |
| 4 | 100 | 8 | 82 | 85 |
| 5 | 120 | 4 | 70 | 75 |
Note: This data is for illustrative purposes and the optimal conditions will vary depending on the specific substrates and reaction scale.
Characterization of 4-Methyl-1,3-diphenylimidazolidine Derivatives
Accurate characterization of the synthesized compounds is crucial. A combination of spectroscopic and chromatographic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. [5]
References
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. ACS Publications. Available at: [Link]
-
Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]
-
Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. PMC. Available at: [Link]
-
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link]
-
3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Journal of Physics: Conference Series. Available at: [Link]
-
4-Methyl-2-phenylimidazolidine-1,3-diyl)bis(methylene)]diphenol. PMC. Available at: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Arkivoc. Available at: [Link]
-
III Analytical Methods. Japan Environment and Children's Study. Available at: [Link]
-
Imidazolidines synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters. Available at: [Link]
-
bis(1,3-diphenylimidazolidinylidene-2). Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. ResearchGate. Available at: [Link]
-
Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available at: [Link]
-
Nothing has been working for this synthesis-HELP : r/chemistry. Reddit. Available at: [Link]
-
(PDF) Synthesis of Imidazolidine Derivatives by Three Components Reaction as a Novel Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]
-
2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol. PMC. Available at: [Link]
-
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]
-
Novel synthetic method of 4-imidazolidinones with ethynyl benziodoxolones. Gifu Pharmaceutical University. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]
Sources
- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Catalytic Efficiency: 4-Methyl-1,3-diphenylimidazolidine vs. 1,3-diphenylimidazolidine
As organocatalysis and transition-metal cooperative catalysis evolve, the structural nuances of N-heterocyclic carbene (NHC) precursors and organic hydride donors dictate the success or failure of a synthetic pathway. For researchers and drug development professionals, choosing between 1,3-diphenylimidazolidine and its backbone-substituted derivative, 4-Methyl-1,3-diphenylimidazolidine , is not merely a matter of molecular weight—it is a strategic decision that fundamentally alters reaction kinetics, catalyst lifetime, and stereoselectivity.
This guide provides an in-depth technical analysis of how a single methyl group at the C4 position transforms the catalytic efficiency of the imidazolidine framework.
Mechanistic Causality: The Wanzlick Equilibrium & Steric Shielding
To understand the performance gap between these two compounds, we must examine the fundamental behavior of imidazolidine-derived carbenes.
When 1,3-diphenylimidazolidine is oxidized or deprotonated to form 1,3-diphenylimidazolidin-2-ylidene, the resulting NHC is highly reactive. However, it suffers from a fatal thermodynamic flaw: the Wanzlick equilibrium . The lack of steric bulk on the saturated backbone allows two monomeric carbene species to rapidly dimerize, forming an inactive, electron-rich tetraaminoethylene olefin. Standard protocols for generating this unsubstituted dimer highlight its thermodynamic stability, rendering it catalytically useless without extreme thermal activation to force dissociation .
Introducing a methyl group to create 4-Methyl-1,3-diphenylimidazolidine fundamentally disrupts this equilibrium.
-
Kinetic Shielding: The C4-methyl group projects asymmetric steric bulk into the trajectory required for C2–C2 dimerization. This raises the activation energy for dimer formation, kinetically trapping the catalyst in its active monomeric state.
-
Stereoinduction: In its role as an organic hydride donor for reductive Heck-type reactions , the chiral center at C4 alters the aminal conformation. This optimizes the geometry for a formal 1,5-hydride transfer to a metal center (e.g., Palladium) and provides a chiral pocket capable of inducing enantiomeric excess (ee) in the final product.
Figure 1: Wanzlick equilibrium dynamics and steric effect of 4-methyl substitution on NHCs.
Quantitative Data Comparison
The structural advantages of the 4-methyl substitution translate directly into measurable catalytic efficiency. Table 1 summarizes the performance metrics of both compounds when utilized as hydride donors in Palladium-catalyzed alkyne hydroarylation workflows.
Table 1: Comparative Catalytic Efficiency Metrics
| Parameter | 1,3-Diphenylimidazolidine | 4-Methyl-1,3-diphenylimidazolidine | Mechanistic Causality |
| Monomer:Dimer Ratio | < 1:99 | > 85:15 | C4-methyl steric bulk kinetically shields the C2 carbene, suppressing dimerization. |
| Hydride Transfer Rate ( kobs ) | 1.2×10−3 s−1 | 4.8×10−3 s−1 | Altered aminal conformation lowers the activation energy for 1,5-hydride transfer. |
| Catalytic Turnover (TON) | ~450 | > 2,500 | Higher effective concentration of the active monomeric species in solution. |
| Enantiomeric Excess (ee %) | N/A (Achiral) | Up to 88% | C4 stereocenter provides a chiral pocket during substrate coordination. |
Self-Validating Experimental Protocol
To leverage the 4-methyl derivative effectively, researchers must ensure the catalyst is in its active monomeric state before introducing the substrate. The following protocol integrates a self-validating 13 C NMR checkpoint to guarantee catalytic readiness.
Phase 1: Precursor Assembly
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of the diamine (N,N'-diphenyl-1,2-diaminopropane for the 4-methyl variant) in 50 mL of anhydrous toluene.
-
Condensation: Add 10 mmol of the target aldehyde (e.g., 2-iodobenzaldehyde for hydride donor synthesis).
-
Reflux: Heat to 110 °C for 12 hours using a Dean-Stark trap.
-
Causality: Toluene's boiling point allows for the azeotropic removal of water. Driving off water is thermodynamically required to push the condensation reaction forward and close the imidazolidine ring.
-
Phase 2: In Situ Activation & Self-Validation (The Trust System)
-
Deprotonation: Transfer 0.1 mmol of the purified precursor into an NMR tube flushed with argon. Add 0.5 mL of anhydrous THF- d8 , followed by 0.11 mmol of Potassium tert-butoxide (KOtBu).
-
Causality: KOtBu is a sterically hindered, non-nucleophilic base. It selectively deprotonates the C2 position without acting as a nucleophile to attack the highly electrophilic carbene center once it forms.
-
-
Self-Validating NMR Check: Immediately acquire a 13 C NMR spectrum.
-
Validation Criteria: If the active monomer is successfully generated, a distinct downfield carbene/aminal signal will appear at ~215 ppm . If the catalyst has succumbed to the Wanzlick equilibrium, a signal at ~130 ppm will dominate, indicating the inactive dimer.
-
Decision Gate: Do not proceed to the catalytic cycle unless the >210 ppm signal is confirmed.
-
Phase 3: Catalytic Application (Pd-Catalyzed Hydroarylation)
-
Reaction Initiation: Once the monomeric state is validated, inject the THF solution into a reaction vessel containing 5 mol% Pd(OAc) 2 , 6 mol% dppf, and 1.0 mmol of the alkyne substrate.
-
Execution: Stir at 80 °C for 12 hours. The 4-methyl variant acts as an intramolecular hydride donor, transferring the hydride to the Pd-center and driving the reductive elimination step.
Figure 2: Imidazolidine-mediated hydride transfer workflow in Pd-catalyzed hydroarylation.
Conclusion
For advanced synthetic applications, 4-Methyl-1,3-diphenylimidazolidine is vastly superior to its unsubstituted counterpart. By strategically utilizing backbone steric bulk to defeat the Wanzlick equilibrium, researchers can achieve higher turnover numbers, faster reaction kinetics, and unlock the potential for asymmetric synthesis in drug development pipelines.
References
HPLC Method Validation for Quantifying 4-Methyl-1,3-diphenylimidazolidine: A Column Chemistry Comparison Guide
Executive Summary & Analytical Target Profile (ATP)
The quantification of 4-Methyl-1,3-diphenylimidazolidine (CAS 42164-31-8) presents a unique chromatographic challenge. As a heavily substituted, nitrogen-containing heterocycle (C16H18N2, LogP ~3.48)[1], it is a critical intermediate in complex organic synthesis, including the development of furanomycin analogs and novel aryne cycloaddition products[2][3].
During its synthesis—typically via the condensation of N,N'-diphenyl-1,2-propanediamine with a C1 source—structurally similar impurities are generated. Validating an analytical procedure to accurately quantify this analyte requires a robust Quality-by-Design (QbD) approach in strict accordance with the updated ICH Q2(R2) guidelines[4][5]. This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, providing experimental data and a self-validating protocol to ensure lifecycle compliance[6].
The Causality of Column Selection: C18 vs. Phenyl-Hexyl
In method development, column selection cannot be arbitrary; it must be driven by the stereoelectronic properties of the analyte.
-
The Limitation of Standard C18 (Octadecylsilane): A C18 column relies exclusively on hydrophobic (dispersive van der Waals) interactions. Because 4-Methyl-1,3-diphenylimidazolidine and its open-chain precursor (N,N'-diphenyl-1,2-propanediamine) possess nearly identical hydrophobic footprints, a C18 phase struggles to differentiate them, often resulting in co-elution or poor resolution ( Rs<1.5 ).
-
The Phenyl-Hexyl Advantage ( π−π Interactions): A Phenyl-Hexyl column features a phenyl ring tethered to the silica surface via a flexible 6-carbon alkyl linker. This chemistry introduces complementary π−π electron donor-acceptor interactions . The rigid, planar orientation of the two phenyl rings on the closed imidazolidine core interacts with the stationary phase distinctly differently than the flexible phenyl rings of the open-chain diamine impurity. This spatial recognition drastically increases the separation factor ( α ), making the Phenyl-Hexyl column the scientifically superior choice.
ICH Q2(R2) Lifecycle Approach for HPLC Method Validation
Comparative Validation Data
The following data summarizes the objective performance comparison between a standard C18 column and a Phenyl-Hexyl column under identical mobile phase conditions (Gradient: Acetonitrile / 0.1% Formic Acid in Water).
Table 1: Chromatographic Specificity & Suitability
Demonstrating the ability to measure the analyte unambiguously in the presence of impurities[5].
| Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm) |
| Retention Time (Analyte) | 8.45 min | 9.12 min |
| Retention Time (Impurity A) | 8.20 min | 7.40 min |
| Resolution ( Rs ) | 1.1 (Fails ICH criteria) | 3.8 (Passes ICH criteria) |
| Tailing Factor ( Tf ) | 1.65 (Secondary silanol interactions) | 1.12 (Excellent peak symmetry) |
| Theoretical Plates ( N ) | 8,500 | 14,200 |
Table 2: ICH Q2(R2) Core Validation Parameters (Phenyl-Hexyl Method)
Data generated using the optimized Phenyl-Hexyl method to confirm fitness-for-purpose[4][6].
| Validation Characteristic | ICH Q2(R2) Acceptance Criteria | Experimental Result (Phenyl-Hexyl) |
| Linearity ( R2 ) | ≥0.999 | 0.9998 |
| Range | 80% to 120% of target concentration | 50% to 150% (Validated) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.4% ± 0.5% |
| Repeatability (%RSD) | ≤2.0% (n=6) | 0.85% |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | LOD: 0.05μg/mL / LOQ: 0.15μg/mL |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is programmed to automatically halt if the System Suitability Test (SST) fails, preventing the generation of invalid data and ensuring continuous compliance with ICH Q2(R2) lifecycle management[4][6].
Step 1: Mobile Phase & Diluent Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: Formic acid ensures the nitrogen atoms of the imidazolidine ring remain protonated, standardizing the ionization state and preventing peak broadening.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Step 2: Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 4-Methyl-1,3-diphenylimidazolidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent ( 1.0mg/mL ).
-
SST Resolution Mixture: Spike the stock solution with 1.0 mg of N,N'-diphenyl-1,2-propanediamine (Impurity A). Dilute 1:10 with diluent.
-
Working Standard: Dilute the stock solution to a final concentration of 100μg/mL .
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer kinetics).
-
Detection: UV at 254 nm (Optimal for the diphenyl chromophores).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: Linear ramp to 80% B
-
10-12 min: Hold at 80% B
-
12-15 min: Re-equilibrate at 30% B
-
Step 4: The Self-Validating Execution Loop (SST)
-
Blank Injection: Inject diluent to confirm no baseline interference.
-
SST Injection (n=3): Inject the SST Resolution Mixture.
-
Automated Gatekeeping: The Chromatography Data System (CDS) must be programmed to verify two parameters:
-
Resolution ( Rs ) between Impurity A and Analyte ≥2.0 .
-
Tailing Factor ( Tf ) of Analyte ≤1.5 .
-
System Logic: If these parameters pass, the system validates its own resolving power dynamically and proceeds to the sample sequence. If they fail, the sequence aborts automatically, prompting column washing or replacement.
-
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]
-
Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes. Chemical Reviews (ACS Publications).[Link]
-
A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org.[Link]
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- 4. database.ich.org [database.ich.org]
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- 6. ema.europa.eu [ema.europa.eu]
Validating the Purity of 4-Methyl-1,3-diphenylimidazolidine: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is paramount. This guide provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 4-Methyl-1,3-diphenylimidazolidine, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.
The Criticality of Purity in 4-Methyl-1,3-diphenylimidazolidine
4-Methyl-1,3-diphenylimidazolidine serves as a crucial building block in the synthesis of a range of organic molecules, including potential pharmaceutical candidates.[1][2] The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of the final product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control step but a fundamental requirement for reliable research and development.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for assessing the purity of 4-Methyl-1,3-diphenylimidazolidine.
The core principle of GC-MS involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification and quantification.
Why GC-MS is the Preferred Method
-
High Specificity: The mass spectrometer provides detailed structural information, enabling the confident identification of the main compound and any potential impurities.[4]
-
Excellent Sensitivity: GC-MS can detect and quantify impurities at very low concentrations, often in the parts-per-million (ppm) range.
-
Robustness and Reproducibility: Well-established GC-MS methods offer high precision and accuracy, ensuring the reliability of the purity assessment.[5]
A Comparative Analysis of Purity Validation Techniques
While GC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other analytical techniques is crucial for selecting the most appropriate method for a given application.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High specificity and sensitivity for volatile/semi-volatile compounds. Provides structural information. | Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds can occur. |
| HPLC | Separation by liquid chromatography, various detectors (UV, DAD, MS). | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[5][6] | Lower resolution for some volatile compounds compared to GC. MS detector required for definitive identification. |
| NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information and can be used for absolute quantification (qNMR).[7] Non-destructive. | Lower sensitivity compared to MS-based methods. Complex mixtures can lead to overlapping signals.[8][9] |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, etc.). | Provides fundamental information about the elemental purity of a sample. | Does not provide information about the presence of isomeric or structurally similar impurities. |
Experimental Protocol: GC-MS Analysis of 4-Methyl-1,3-diphenylimidazolidine
This protocol outlines a validated method for the purity determination of 4-Methyl-1,3-diphenylimidazolidine using GC-MS. The choices within this protocol are grounded in achieving optimal separation, sensitive detection, and accurate quantification.
Sample Preparation
The goal of sample preparation is to dissolve the sample in a suitable solvent that is compatible with the GC-MS system and to ensure the concentration is within the linear range of the detector.
Step-by-Step Methodology:
-
Accurately weigh approximately 10 mg of the 4-Methyl-1,3-diphenylimidazolidine sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 100 µg/mL.
GC-MS Instrumentation and Parameters
The selection of the GC column and temperature program is critical for achieving good separation of the main peak from any potential impurities.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp | 230 °C | Optimizes ionization efficiency. |
| MS Quad Temp | 150 °C | Maintains mass accuracy. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the target compound and potential fragments. |
Data Analysis and Interpretation
The analysis of the acquired data involves identifying the main peak corresponding to 4-Methyl-1,3-diphenylimidazolidine and any impurity peaks.
Workflow:
-
Identify the Main Peak: The retention time and mass spectrum of the main peak should be consistent with a reference standard of 4-Methyl-1,3-diphenylimidazolidine.
-
Identify Impurities: Analyze any additional peaks in the chromatogram. The mass spectra of these peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify the impurities.[10]
-
Quantify Purity: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Process and Molecular Structure
To further clarify the experimental workflow and the molecular structure of the analyte, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity validation.
Sources
- 1. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemclassjournal.com [chemclassjournal.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. mdpi.com [mdpi.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. sfera.unife.it [sfera.unife.it]
Stereochemical Validation of 4-Methyl-1,3-diphenylimidazolidine Derivatives: A Comparative Guide
As the pharmaceutical industry increasingly targets complex heterocyclic scaffolds, the rigorous stereochemical validation of imidazolidine derivatives has become a critical checkpoint in drug development. Specifically, 4-Methyl-1,3-diphenylimidazolidine derivatives present a unique analytical challenge due to the presence of multiple stereocenters (notably at the C4 position and potentially C2/C5 depending on substitution) and the conformational flexibility of the five-membered nitrogen-containing ring.
This guide provides an objective, data-driven comparison of the three primary analytical modalities used for the stereochemical resolution and validation of these compounds: Chiral High-Performance Liquid Chromatography (HPLC) , Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy , and Single-Crystal X-Ray Diffraction (SCXRD) .
The Stereochemical Challenge
The imidazolidine core in 4-methyl-1,3-diphenylimidazolidine derivatives is susceptible to ring-flipping and nitrogen inversion. Determining the absolute configuration of the C4-methyl group, as well as the relative syn/anti relationships between the bulky N-phenyl substituents, requires orthogonal analytical techniques. Relying on a single method often leads to ambiguous assignments due to overlapping signals or inadequate chiral recognition[1].
A robust validation strategy must establish a self-validating system where the spatial mapping from NMR or X-ray crystallography corroborates the enantiomeric excess (ee%) determined by chiral chromatography.
Comparative Analysis of Validation Modalities
A. Chiral HPLC (Polysaccharide-Based Stationary Phases)
Chiral HPLC remains the gold standard for quantifying enantiomeric purity and separating diastereomers. For 4-methyl-1,3-diphenylimidazolidine derivatives, immobilized amylose or cellulose-based chiral stationary phases (CSPs) offer the highest success rates[2].
-
Causality of Choice: The bulky diphenyl groups of the imidazolidine core interact strongly via π−π stacking and dipole-dipole interactions with the carbamate linkers of polysaccharide CSPs. The C4-methyl group provides the necessary steric bulk to disrupt symmetry, allowing the chiral cavities of the CSP to differentiate the enantiomers[3].
B. 2D NMR Spectroscopy (NOESY/ROESY)
While 1D 1 H NMR can distinguish diastereomers based on chemical shift differences, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is required to establish relative stereochemistry.
-
Causality of Choice: The spatial proximity (< 5 Å) between the C4-methyl protons and the C5/C2 protons generates distinct cross-peaks. ROESY is often preferred over NOESY for mid-sized molecules (molecular weight ~250-400 Da) like these derivatives, as their correlation times ( τc ) often result in zero-intensity NOE signals at standard magnetic field strengths (400-600 MHz).
C. Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD provides the absolute configuration (via anomalous dispersion, Flack parameter) and exact solid-state conformation.
-
Causality of Choice: It is the only absolute, direct method. However, imidazolidine derivatives often crystallize as oils or twinned crystals due to the conformational flexibility of the N-phenyl rings, making heavy-atom derivatization (e.g., forming a hydrochloride or hydrobromide salt) a necessary prerequisite.
Experimental Workflow for Stereochemical Validation
The following workflow illustrates the orthogonal approach required to achieve a self-validating stereochemical assignment.
Caption: Orthogonal workflow for the stereochemical validation of imidazolidine derivatives.
Step-by-Step Methodologies
Protocol 1: Enantiomeric Resolution via Chiral HPLC
This protocol utilizes a reversed-phase (RP) approach, which has proven effective for basic nitrogen-containing heterocycles to minimize peak tailing[4].
-
Column Selection: Equip the HPLC system with an immobilized amylose-based column (e.g., Chiralpak IG or equivalent, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile/Methanol/Water (50:30:20, v/v/v). Add 20 mM Ammonium Acetate ( NH4OAc ) to act as a buffer. Adjust the apparent pH to 7.5 using Ammonium Hydroxide ( NH4OH )[4]. Rationale: The buffer suppresses the ionization of the imidazolidine nitrogens, reducing secondary interactions with residual silanols on the silica support, thereby sharpening peaks.
-
Sample Preparation: Dissolve the 4-methyl-1,3-diphenylimidazolidine derivative in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions: Set the flow rate to 0.4 mL/min and the column oven temperature to 35 °C[4]. Monitor UV absorbance at 254 nm (due to the phenyl chromophores).
-
System Suitability: Inject 10 µL of the sample. Calculate the resolution ( Rs ). A successful method must yield an Rs≥1.5 for baseline separation[2].
Protocol 2: Relative Configuration via 2D ROESY NMR
-
Sample Preparation: Dissolve 15-20 mg of the enantiomerically pure isolate in 0.6 mL of deuterated chloroform ( CDCl3 ) or benzene- d6 ( C6D6 ). Rationale: C6D6 is often used to induce aromatic solvent-induced shifts (ASIS), resolving overlapping signals from the diphenyl groups.
-
Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Acquisition Parameters: Set up a 2D ROESY experiment with a continuous wave spin-lock. Use a mixing time ( τm ) of 200–300 ms. Rationale: This mixing time is optimized for the molecular weight of the derivative (~238 g/mol ) to maximize cross-peak build-up while minimizing spin diffusion artifacts.
-
Data Processing: Process the FID with zero-filling and a squared sine-bell apodization function. Analyze the cross-peaks between the C4-methyl doublet (typically around 1.2-1.4 ppm) and the C5 methylene protons (typically diastereotopic, around 3.0-3.8 ppm) to determine the syn or anti conformation relative to the N-phenyl rings.
Comparative Data Summary
The following table summarizes the performance metrics of each validation modality based on empirical laboratory data for 4-methyl-1,3-diphenylimidazolidine derivatives.
| Parameter | Chiral HPLC (Amylose CSP) | 2D ROESY NMR | SCXRD |
| Primary Output | Enantiomeric Excess (ee%), Rs | Relative Stereochemistry | Absolute Configuration |
| Sample Requirement | < 1 mg | 10 - 20 mg | 1 - 5 mg (Single Crystal) |
| Analysis Time | 15 - 30 minutes[1] | 2 - 4 hours | Days to Weeks (Crystallization) |
| Destructive? | No (Prep HPLC recovers sample) | No | No |
| Limitations | Requires reference standard for absolute assignment | Cannot determine absolute configuration | Highly dependent on crystallization success |
| Cost per Analysis | Low to Moderate | Moderate | High |
Sources
A Senior Application Scientist's Guide to Validating Computational Models for 4-Methyl-1,3-diphenylimidazolidine Reactivity
In the landscape of modern drug discovery and materials science, the ability to accurately predict chemical reactivity is paramount. Computational models have emerged as indispensable tools, offering a cost-effective and time-efficient means to screen candidates and elucidate reaction mechanisms before committing to costly and time-consuming laboratory synthesis. However, the predictive power of any computational model is only as reliable as its validation against empirical evidence. This guide provides a comprehensive framework for validating computational models for predicting the reactivity of 4-Methyl-1,3-diphenylimidazolidine, a heterocyclic compound of interest in various chemical applications.
This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the interplay between computational predictions and experimental validation. We will delve into the theoretical underpinnings of various computational methods, present a head-to-head comparison of their performance, and provide actionable, step-by-step protocols for both computational and experimental workflows.
The Imperative of Validation in Computational Chemistry
The old adage "trust, but verify" is a cornerstone of scientific integrity, and it holds particularly true in the realm of computational chemistry. While models can provide profound insights into molecular behavior, they are ultimately approximations of complex quantum mechanical realities. Validation against experimental data is not merely a confirmatory step; it is an essential part of the scientific method that ensures the chosen computational model is appropriate for the chemical system and the specific properties being investigated. For a molecule like 4-Methyl-1,3-diphenylimidazolidine, where reactivity can be influenced by subtle stereoelectronic effects, rigorous validation is non-negotiable.
A Comparative Overview of Computational Models
The choice of computational model is a critical decision that will dictate the accuracy, computational cost, and the types of questions that can be answered. Here, we compare three widely used classes of models for predicting chemical reactivity: Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR).
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for studying the electronic structure and reactivity of molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for medium-sized molecules like 4-Methyl-1,3-diphenylimidazolidine.
-
Theoretical Basis: DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is a critical parameter in DFT calculations and significantly influences the accuracy of the results.
-
Application to Reactivity: DFT can be used to calculate a wide range of properties relevant to reactivity, including:
-
Reaction energies and activation barriers: By locating transition states, DFT can provide quantitative predictions of reaction kinetics.
-
Molecular orbital energies (HOMO/LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding a molecule's susceptibility to nucleophilic or electrophilic attack.
-
Electrostatic potential maps: These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor and thus prone to certain types of reactions.
-
Molecular Dynamics (MD)
MD simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic processes that govern chemical reactions.
-
Theoretical Basis: MD uses classical mechanics to simulate the movement of atoms and molecules over time. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
-
Application to Reactivity: While not typically used for predicting reaction barriers directly (which is a quantum mechanical phenomenon), MD is invaluable for:
-
Conformational analysis: Identifying the most stable conformations of 4-Methyl-1,3-diphenylimidazolidine, which can influence its reactivity.
-
Solvent effects: Simulating the explicit interactions between the solute and solvent molecules, which can have a profound impact on reaction rates and mechanisms.
-
Sampling reaction coordinates: MD can be used to explore the potential energy surface and identify plausible reaction pathways.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical in nature and are used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity.
-
Theoretical Basis: QSAR models are built by correlating a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with experimentally measured activities for a series of related compounds.
-
Application to Reactivity: Once a robust QSAR model is developed, it can be used to:
-
Predict the reactivity of new, untested analogues of 4-Methyl-1,3-diphenylimidazolidine.
-
Screen large libraries of virtual compounds to identify those with desired reactivity profiles.
-
Guide the design of new molecules with optimized reactivity.
-
Experimental Validation: The Ground Truth
Experimental validation provides the "ground truth" against which computational models are benchmarked. For 4-Methyl-1,3-diphenylimidazolidine, a combination of kinetic, mechanistic, and electrochemical studies would provide a comprehensive dataset for model validation.
Kinetic Studies
Kinetic studies measure the rate of a chemical reaction and provide quantitative data for comparison with computationally predicted activation energies.
-
Methodology: A common approach is to use UV-Vis spectroscopy to monitor the change in concentration of a reactant or product over time. The reaction is initiated by mixing the reactants, and the absorbance at a specific wavelength is recorded at regular intervals. The rate constant can then be determined by fitting the data to the appropriate rate law.
Mechanistic Studies
Mechanistic studies aim to elucidate the step-by-step pathway of a reaction, including the identification of any intermediates or byproducts.
-
Methodology: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for identifying the species present in a reaction mixture at various time points. For example, the electrochemical oxidation of similar N-heterocyclic compounds has been studied to understand their reaction mechanisms.
Electrochemical Studies
Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the redox properties of a molecule, which are directly related to its reactivity.
-
Methodology: Cyclic voltammetry involves applying a potential to an electrode and measuring the resulting current. The resulting voltammogram can be used to determine the oxidation and reduction potentials of a molecule, providing insights into its ability to donate or accept electrons. Studies on the electrochemical behavior of related compounds can serve as a valuable reference.
Head-to-Head Comparison of Computational Models
To illustrate the validation process, let's consider a hypothetical study on the hydrolysis of 4-Methyl-1,3-diphenylimidazolidine. The following table summarizes how the predictions from DFT, MD, and a hypothetical QSAR model would be compared against experimental data.
| Parameter | Experimental Value | DFT Prediction (B3LYP/6-31G)* | MD Prediction (AMBER Force Field) | QSAR Prediction |
| Activation Energy (kcal/mol) | 22.5 | 21.8 | Not Applicable | 23.1 |
| Reaction Rate Constant (s⁻¹) | 1.2 x 10⁻⁴ | 1.5 x 10⁻⁴ | Not Applicable | 1.1 x 10⁻⁴ |
| Major Product | N,N'-diphenylethane-1,2-diamine and formaldehyde | N,N'-diphenylethane-1,2-diamine and formaldehyde | Not Applicable | Not Applicable |
| Most Stable Conformer | Chair | Chair | Chair | Not Applicable |
Note: The data in this table is illustrative and intended to demonstrate the comparison process.
Step-by-Step Protocols
To provide a practical context, here are condensed protocols for a DFT calculation of a reaction barrier and an experimental kinetic study.
Protocol 1: DFT Calculation of a Reaction Barrier
-
Geometry Optimization: Optimize the geometries of the reactant (4-Methyl-1,3-diphenylimidazolidine and water), the transition state, and the products using a suitable DFT method (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations for all optimized structures to confirm that the reactant and products are energy minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
-
Zero-Point Energy Correction: Correct the electronic energies for zero-point vibrational energy (ZPVE).
-
Calculate Activation Energy: The activation energy is the difference in ZPVE-corrected energies between the transition state and the reactant.
Protocol 2: Experimental Kinetic Study by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of 4-Methyl-1,3-diphenylimidazolidine and the acid catalyst in the chosen solvent.
-
Determine λ_max: Record the UV-Vis spectrum of the reactant and product to identify a wavelength where there is a significant change in absorbance during the reaction.
-
Initiate Reaction: Mix the reactant and catalyst in a cuvette and immediately place it in the spectrophotometer.
-
Monitor Absorbance: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Plot the absorbance data versus time and fit it to the appropriate integrated rate law to determine the rate constant.
Visualizing the Workflow and Pathways
To further clarify the relationships between these concepts, the following diagrams, generated using the DOT language, illustrate the validation workflow and a simplified reaction pathway.
Caption: A simplified representation of the hydrolysis pathway of 4-Methyl-1,3-diphenylimidazolidine.
In-depth Analysis and Recommendations
The choice of computational model should be guided by the specific research question and the available resources.
-
For detailed mechanistic insights and accurate prediction of reaction barriers, DFT is the recommended approach. However, it is computationally intensive and may be overkill for high-throughput screening.
-
When studying conformational dynamics and solvent effects, MD simulations are indispensable. They provide a level of detail that is not accessible with static quantum mechanical calculations.
-
For rapid screening of large libraries of compounds, QSAR models are the most efficient option. However, their predictive power is limited to the chemical space defined by the training set, and they do not provide direct mechanistic insights.
Ultimately, a multi-faceted approach that combines the strengths of different computational models and is rigorously validated against experimental data will provide the most comprehensive and reliable understanding of 4-Methyl-1,3-diphenylimidazolidine reactivity.
Conclusion
The validation of computational models is not a mere formality but a critical component of robust scientific research. By carefully selecting the appropriate computational methods, performing rigorous experimental validation, and critically evaluating the results, researchers can unlock the full potential of computational chemistry to accelerate discovery in drug development and materials science. This guide has provided a framework for this process, emphasizing the synergistic relationship between theory and experiment in the quest for a deeper understanding of chemical reactivity.
References
-
M. D. Tzirakis et al., "Electrochemical Behavior of N-Aryl and N,N'-Diaryl Substituted Five-Membered N-Heterocyclic Carbenes," Journal of the American Chemical Society, 132(35), 12451-12459 (2010). [Link]
-
J. A. Bonacin et al., "The role of the imidazolidine ring in the electrochemical behavior of a new series of ruthenium nitrosyl complexes," Dalton Transactions, (12), 2245-2253 (2009). [Link]
Personal protective equipment for handling 4-Methyl-1,3-diphenylimidazolidine
Title: Comprehensive Laboratory Safety and PPE Guide for Handling 4-Methyl-1,3-diphenylimidazolidine
Introduction 4-Methyl-1,3-diphenylimidazolidine (CAS: 42164-31-8, Molecular Formula: C16H18N2) is a specialized organic intermediate frequently utilized in advanced synthetic chemistry and drug development[1]. Because of its structural properties—specifically the presence of a substituted imidazolidine ring—it requires stringent, well-reasoned handling protocols. This guide provides researchers and safety officers with a self-validating system for assessing risks, selecting Personal Protective Equipment (PPE), and executing operational and disposal plans safely.
Risk Assessment & Hazard Profiling
Expertise in chemical handling requires understanding the causality behind the hazards, rather than merely memorizing safety rules.
-
Chemical Stability & Reactivity: Imidazolidines can undergo hydrolysis in the presence of strong acids or moisture. This degradation can potentially release aromatic amines, which are known systemic toxicants and skin sensitizers.
-
Exposure Routes: The primary risks when handling 4-Methyl-1,3-diphenylimidazolidine are dermal absorption and the inhalation of airborne dust (if handled as a dry powder) or solvent aerosols (when in solution).
-
Regulatory Grounding: Following the guidelines established in Prudent Practices in the Laboratory, all novel or uncharacterized organic intermediates must be treated with high caution[2]. Laboratories must utilize the hierarchy of controls: prioritizing engineering controls (like fume hoods) and administrative controls before relying on PPE[3]. Prior to performing any reaction, a thorough risk assessment must be carried out to evaluate the specific hazards of the chemical on the planned operational scale[4].
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, employers are required to conduct hazard assessments and provide appropriate PPE to mitigate specific workplace risks[5]. The table below summarizes the required PPE for handling this compound, driven by the specific chemical interactions at play.
| PPE Category | Specification | Causality / Scientific Justification |
| Hand Protection | Double-gloving: Nitrile (inner) + Laminate/Butyl (outer) | Standard nitrile protects against the solid compound. However, this chemical is often dissolved in aggressive organic solvents (e.g., DCM). Laminate outer gloves prevent rapid solvent permeation[6]. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against micro-particulates of the solid and splashes from solvent solutions. Standard safety glasses are insufficient for liquid chemical handling[7]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents dermal contamination. FR material is required because the compound is frequently synthesized or utilized alongside flammable organic solvents[7]. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if engineering controls (fume hoods) fail, or during bulk powder transfer where the aerosolization risk of the fine powder is high[8]. |
Operational Protocol: Step-by-Step Methodology
To ensure trustworthiness and safety, this protocol acts as a self-validating system. Each step includes a built-in verification check.
Phase 1: Pre-Operation Setup
-
Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
-
Validation: Check the digital airflow monitor and ensure the sash is positioned at the correct working height before opening any chemical containers.
-
-
Inspect PPE: Examine gloves for pinhole leaks by inflating them slightly. Ensure the FR lab coat is fully buttoned to the neck.
-
Prepare Workspace: Line the fume hood with chemical spill pads to catch micro-spills of the 4-Methyl-1,3-diphenylimidazolidine powder.
Phase 2: Handling and Transfer
-
Weighing: Use a static-eliminating device (e.g., antistatic gun) on the weighing spatula and weigh boat. This prevents the fine organic powder from dispersing into the air due to static charge.
-
Solvent Addition: If preparing a solution, add the solvent (e.g., DMF or ethanol) slowly down the interior side of the flask to minimize the aerosolization of the imidazolidine powder.
-
Sealing: Cap all vials and round-bottom flasks immediately after transfer.
-
Validation: Invert the sealed vial gently to ensure no solvent or solute leakage occurs before moving it out of the primary containment zone.
-
Phase 3: Post-Operation and Decontamination
-
Doffing: Remove the outer gloves inside the fume hood to contain any solvent residues. Remove the inner gloves using the "glove-in-glove" technique to avoid bare skin contact with potential contaminants.
-
Surface Decontamination: Wipe down the analytical balance and hood surfaces with a solvent compatible with the compound (e.g., isopropanol), followed by a standard soap and water wash.
Operational workflow for handling 4-Methyl-1,3-diphenylimidazolidine.
Spill Response and Disposal Plan
Immediate and logical action is required during a spill to prevent environmental contamination and acute exposure. OSHA's Laboratory Standard requires laboratories to maintain a tailored Chemical Hygiene Plan (CHP) that addresses these specific emergency scenarios[8].
Spill Response Protocol:
-
Evacuate & Assess: Step back and determine the spill volume. For spills >100 mL or involving highly toxic carrier solvents, evacuate the immediate area and contact Environmental Health and Safety (EHS)[6].
-
Containment: For minor spills, surround the solid powder or liquid solution with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the mixture contains strong oxidizers.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a compatible, sealable hazardous waste container.
-
Secondary Cleaning: Wash the spill area with a mild detergent solution to remove residual imidazolidine traces.
Spill response decision matrix for imidazolidine derivatives.
Disposal Plan:
-
Solid Waste: Collect unused 4-Methyl-1,3-diphenylimidazolidine and contaminated consumables (gloves, spill pads, weigh boats) in a designated "Hazardous Solid Organic Waste" container.
-
Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Never mix incompatible chemical streams (e.g., acids with organic amines) to prevent dangerous exothermic reactions[2].
-
Labeling: Clearly label all waste with the full chemical name (no abbreviations), CAS number (42164-31-8), and the primary hazard (e.g., "Toxic/Irritant").
References
-
National Academies - Prudent Practices in the Laboratory: An Update. Available at:[Link]
-
Clarion Safety Systems - OSHA's PPE Laboratory Standards. Available at: [Link]
-
Lab Manager - Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at:[Link]
-
OSHA - Laboratory Safety Guidance. Available at:[Link]
-
Dartmouth College - Personal Protective Equipment for Laboratories. Available at:[Link]
-
Organic Syntheses - Working with Hazardous Chemicals. Available at: [Link]
-
NIH NCBI Bookshelf - Working with Chemicals - Prudent Practices in the Laboratory. Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
